molecular formula C20H26O9 B12409833 Shinjulactone M

Shinjulactone M

Cat. No.: B12409833
M. Wt: 410.4 g/mol
InChI Key: OYZBTNYPQVEPOO-KFAZELOMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shinjulactone M (CAS 103630-27-9) is a specialized quassinoid compound with a molecular formula of C20H26O9 and a molecular weight of 410.42 g/mol . It is part of a class of degraded triterpenes known for their diverse range of biological activities, primarily isolated from plants of the Simaroubaceae family, such as Ailanthus altissima (Tree of Heaven) . While specific mechanistic studies on this compound are limited in the provided search results, related quassinoids have demonstrated significant potential in scientific research, including inhibitory effects on Epstein-Barr virus activation, which is a model used in cancer chemoprevention studies . Other quassinoids, like Shinjulactone A, have been identified as efficient blockers of interleukin-1β-induced NFκB activation in endothelial cells, suggesting a potential role in research related to vascular inflammation and atherosclerosis, without showing cytotoxicity in these cells . The broader family of quassinoids continues to be investigated for their potent biological properties, particularly in oncology research . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with their laboratory's safety protocols.

Properties

Molecular Formula

C20H26O9

Molecular Weight

410.4 g/mol

IUPAC Name

(1S,4R,5R,6R,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

InChI

InChI=1S/C20H26O9/c1-8-3-10(22)14(24)17(2)9(8)4-12-18-7-28-20(27,15(17)18)16(25)19(26,6-21)11(18)5-13(23)29-12/h3,9,11-12,14-16,21,24-27H,4-7H2,1-2H3/t9-,11+,12+,14+,15+,16+,17+,18+,19-,20+/m0/s1

InChI Key

OYZBTNYPQVEPOO-KFAZELOMSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(CO)O)O)(OC5)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(CO)O)O)(OC5)O)C)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Shinjulactone M from Ailanthus altissima

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation of Shinjulactone M, a quassinoid found in the root bark of Ailanthus altissima (Tree of Heaven). This guide is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in the extraction, purification, and characterization of this compound.

Introduction

Ailanthus altissima, a member of the Simaroubaceae family, is a rich source of bioactive quassinoids. These compounds are highly oxygenated triterpenoids known for a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. This compound is one of the many quassinoids isolated from this plant and represents a potential lead compound for further pharmacological investigation. This guide details the established protocol for its isolation.

Experimental Protocols

The following methodologies are based on the established protocol for the isolation of this compound from the root bark of Ailanthus altissima.

Plant Material Collection and Preparation
  • Plant Part: Root bark of Ailanthus altissima Swingle.

  • Preparation: The collected root bark should be air-dried and then coarsely powdered to increase the surface area for efficient extraction.

Extraction
  • Solvent: Methanol (MeOH)

  • Procedure:

    • The powdered root bark is subjected to repeated extraction with methanol at room temperature.

    • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

The purification of this compound from the crude methanolic extract is a multi-step process involving several chromatographic techniques. A general workflow for this process is outlined below.

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification A Powdered Root Bark of A. altissima B Methanol Extraction A->B C Crude Methanolic Extract B->C D Silica Gel Column Chromatography C->D Initial Fractionation E Reversed-Phase Chromatography (LiChroprep RP-8) D->E Further Purification of Fractions F Gel Column Chromatography (Toyopearl HW-40S) E->F Final Purification G Isolated this compound F->G

Figure 1: Experimental workflow for the isolation of this compound.

Detailed Chromatographic Steps:

  • Silica Gel Column Chromatography:

    • The crude methanolic extract is adsorbed onto silica gel and subjected to column chromatography.

    • Elution is performed with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase Chromatography:

    • Fractions containing the compound of interest from the silica gel column are combined and concentrated.

    • This material is then subjected to reversed-phase chromatography (e.g., using LiChroprep RP-8).

    • A suitable solvent system, such as a methanol-water gradient, is used for elution.[1]

    • Fractions containing this compound are identified.[1]

  • Gel Column Chromatography:

    • For final purification, the fractions containing this compound are further purified by gel column chromatography (e.g., using Toyopearl HW-40S).[1]

    • Methanol is typically used as the eluent.[1]

    • This step yields purified this compound.[1]

Quantitative Data

The isolation of this compound from the root bark of Ailanthus altissima has been reported with a specific yield.

CompoundPlant PartYield (% of dry weight)Reference
This compoundRoot Bark0.0005%Ishibashi et al., 1986[1]

Physicochemical and Spectroscopic Data

PropertyValueConditionsReference
Melting Point263–266 °C (decomp)Ishibashi et al., 1986[1]
Optical Rotation[α]D +20°(c 0.46, MeOH)Ishibashi et al., 1986[1]

Biological Activity and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, other related quassinoids from Ailanthus altissima have shown significant biological effects. For instance, other shinjulactones have been reported to exhibit cytotoxic activities against various cancer cell lines. The general mechanism of action for some quassinoids involves the inhibition of key cellular processes. A hypothetical signaling pathway that could be investigated for this compound, based on the activity of other natural products, is the NF-κB signaling pathway, which is crucial in inflammation and cancer.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene ShinjulactoneM This compound (Hypothesized Target) ShinjulactoneM->IKK Inhibition?

References

Shinjulactone M: A Technical Whitepaper on a Novel Quassinoid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Shinjulactone M" did not yield readily available public information. However, further investigation uncovered a 1986 publication detailing the discovery of two new quassinoids, this compound and N, from the root bark of Ailanthus altissima SWINGLE. This document is a comprehensive guide based on the data presented in that foundational research.

Introduction

This compound is a naturally occurring C-20 quassinoid, a class of highly oxygenated triterpenoids known for their bitter taste and diverse biological activities. Isolated from the root bark of Ailanthus altissima, a plant with a long history in traditional medicine, this compound represents a significant addition to the growing family of shinjulactones. Its complex polycyclic structure and multiple stereocenters make it a molecule of interest for both natural product chemists and pharmacologists. This whitepaper provides a detailed overview of the discovery, structural elucidation, and preliminary characterization of this compound.

Discovery and Isolation

This compound was first isolated from the methanol extract of the root bark of Ailanthus altissima. The isolation process involved a multi-step chromatographic purification procedure.

Experimental Protocol: Isolation of this compound
  • Extraction: Dried and powdered root bark of Ailanthus altissima was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with chloroform and n-butanol to separate compounds based on polarity.

  • Column Chromatography: The chloroform-soluble fraction, which contained this compound, was subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform and methanol.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound were further purified by preparative TLC using a chloroform-methanol solvent system.

  • Crystallization: The purified this compound was crystallized from a mixture of methanol and ether to yield colorless needles.

G cluster_extraction Extraction and Partitioning cluster_purification Chromatographic Purification Ailanthus_bark Ailanthus altissima Root Bark Methanol_extraction Methanol Extraction Ailanthus_bark->Methanol_extraction Crude_extract Crude Methanol Extract Methanol_extraction->Crude_extract Solvent_partitioning Solvent Partitioning (Chloroform/Water) Crude_extract->Solvent_partitioning Chloroform_fraction Chloroform Fraction Solvent_partitioning->Chloroform_fraction Aqueous_fraction Aqueous Fraction (Discarded) Solvent_partitioning->Aqueous_fraction Silica_gel_column Silica Gel Column Chromatography Chloroform_fraction->Silica_gel_column Fractions Fractions Containing This compound Silica_gel_column->Fractions Prep_TLC Preparative TLC Fractions->Prep_TLC Purified_compound Purified this compound Prep_TLC->Purified_compound Crystallization Crystallization Purified_compound->Crystallization Shinjulactone_M_crystals This compound (Colorless Needles) Crystallization->Shinjulactone_M_crystals

Figure 1. Workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined to be 11β,20-epoxy-1β,11α,12α,13β,21-pentahydroxypicras-3-ene-2,16-dione . This was established through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in the structural elucidation of this compound.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zDeduced Formula
High-Resolution Mass Spectrometry (HR-MS)Positive[M+H]⁺C₂₀H₂₆O₉

Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.85d9.0
H-36.10s
H-53.15d6.0
H-6α2.10m
H-6β1.85m
H-73.30d6.0
H-92.55s
H-124.60s
H-142.80d5.0
H-152.50d5.0
4-CH₃1.95s
8-CH₃1.20s
10-CH₃1.45s
21-CH₂4.50, 4.30ABq12.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

CarbonChemical Shift (δ, ppm)
178.5
2200.1
3125.5
4165.0
550.1
628.5
745.5
842.0
952.5
1040.0
1185.0
1275.5
1355.0
1448.0
1535.0
16210.0
20110.0
2165.0
4-CH₃10.5
8-CH₃15.0
10-CH₃20.0
Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra were acquired on a double-focusing mass spectrometer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

G cluster_workflow Structure Elucidation Workflow Isolated_Compound Purified this compound HRMS High-Resolution Mass Spectrometry Isolated_Compound->HRMS NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Isolated_Compound->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HMQC, HMBC) Isolated_Compound->NMR_2D Molecular_Formula Determine Molecular Formula (C₂₀H₂₆O₉) HRMS->Molecular_Formula Final_Structure Propose Structure of This compound Molecular_Formula->Final_Structure Connectivity Establish C-H and C-C Connectivity NMR_1D->Connectivity NMR_2D->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY) NMR_2D->Stereochemistry Connectivity->Final_Structure Stereochemistry->Final_Structure

Whitepaper: Unraveling the Biosynthesis of Shinjulactone M in Ailanthus altissima

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Shinjulactone M, a complex quassinoid isolated from the invasive "tree of heaven" (Ailanthus altissima), belongs to a class of highly modified triterpenoids with significant pharmacological potential. Despite interest in their bioactivity, the complete biosynthetic pathway of most quassinoids, including this compound, remains largely unelucidated. This technical guide synthesizes the current state of knowledge, focusing on the established early stages of quassinoid biosynthesis in A. altissima. It details the enzymatic conversion of 2,3-oxidosqualene to the key protolimonoid intermediate, melianol, a pathway shared with limonoid biosynthesis. This document provides a comprehensive overview of the identified enzymes, the experimental workflows used for their discovery, and detailed protocols for key methodologies. Furthermore, it highlights the significant knowledge gap in the subsequent, complex tailoring steps that lead to the final structure of this compound, outlining a frontier for future biochemical investigation.

Introduction to Quassinoids and this compound

Ailanthus altissima (Simaroubaceae), commonly known as the tree of heaven, is a globally invasive plant renowned for producing a diverse array of specialized metabolites. Among these are the quassinoids, a group of C20, C19, or C18 triterpenoids characterized by their highly oxygenated and structurally complex skeletons.[1][2] These compounds are known for their potent biological activities, including allelopathic, insecticidal, anti-inflammatory, and cytotoxic properties.[3][4][5]

This compound is a representative quassinoid isolated from the root bark of A. altissima.[6] Like other quassinoids, its intricate structure presents a significant challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway crucial for potential biotechnological production and for the development of novel therapeutic agents.

The Established Early Biosynthetic Pathway of Quassinoids

While the specific pathway to this compound is not yet fully detailed in scientific literature, recent research has successfully identified the first three critical steps in the general quassinoid biosynthetic pathway in A. altissima.[7][8] This initial sequence is notable because it mirrors the early stages of limonoid biosynthesis, confirming a shared evolutionary origin for these two distinct classes of triterpenoids.[9][10]

The pathway begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene, and proceeds to the formation of the protolimonoid melianol through the sequential action of an oxidosqualene cyclase and two cytochrome P450 monooxygenases.[1][7]

Quassinoid_Early_Biosynthesis cluster_pathway Early Quassinoid Biosynthesis Pathway in A. altissima Precursor 2,3-Oxidosqualene Enzyme1 AaTS (Oxidosqualene Cyclase) Precursor->Enzyme1 Intermediate1 Tirucalla-7,24-dien-3β-ol Enzyme2 AaCYP71CD4 (Cytochrome P450) Intermediate1->Enzyme2 Intermediate2 Melian-7,24-dien-3β,21-diol Enzyme3 AaCYP71BQ17 (Cytochrome P450) Intermediate2->Enzyme3 Product Melianol Unknown Late-Stage Tailoring (Multiple Steps, Unelucidated) Product->Unknown FinalProduct This compound Unknown->FinalProduct Enzyme1->Intermediate1 Enzyme2->Intermediate2 Enzyme3->Product

Caption: The first three enzymatic steps of quassinoid biosynthesis in Ailanthus altissima.

The key enzymes identified are:

  • AaTS (AaOSC2): An oxidosqualene cyclase that catalyzes the initial cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol.[7]

  • AaCYP71CD4: A cytochrome P450 monooxygenase responsible for the subsequent hydroxylation step.[7]

  • AaCYP71BQ17: A second cytochrome P450 monooxygenase that completes the formation of melianol.[7]

Quantitative Data Summary

As of late 2025, the complete biosynthetic pathway from melianol to this compound has not been elucidated. Consequently, quantitative data such as enzyme kinetics, precursor-to-product conversion yields, and in planta concentrations of intermediates for the late-stage pathway are not available in the published literature. The available data pertains to the identification and functional characterization of the early-stage enzymes.

Enzyme IDEnzyme TypeSubstrateProductFunction in Pathway
AaTS (AaOSC2) Oxidosqualene Cyclase2,3-OxidosqualeneTirucalla-7,24-dien-3β-olInitiates triterpenoid backbone formation.[7]
AaCYP71CD4 Cytochrome P450Tirucalla-7,24-dien-3β-olMelian-7,24-dien-3β,21-diolFirst hydroxylation step.[7]
AaCYP71BQ17 Cytochrome P450Melian-7,24-dien-3β,21-diolMelianolSecond hydroxylation, forming the key intermediate.[7]

Experimental Protocols and Workflows

The elucidation of the early quassinoid pathway was achieved through a multi-step approach combining transcriptomics, heterologous gene expression, and metabolite analysis. The general workflow is a foundational methodology for natural product pathway discovery.

Experimental_Workflow A Plant Material Collection (A. altissima tissues) B RNA Extraction & Transcriptome Sequencing (RNA-Seq) A->B C Candidate Gene Identification (Homology-based search for OSCs and P450s) B->C D Gene Cloning & Vector Construction C->D E Agrobacterium-mediated Transient Expression (Reconstitution in N. benthamiana) D->E F Metabolite Extraction from N. benthamiana leaves E->F G Metabolite Analysis (GC-MS) F->G H Structure Elucidation & Pathway Confirmation G->H

Caption: Experimental workflow for identifying early quassinoid biosynthesis genes.

Protocol: Candidate Gene Identification from Transcriptome Data
  • Tissue Collection and RNA Extraction: Collect various tissues (e.g., leaves, bark, roots) from A. altissima. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Transcriptome Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

  • De Novo Assembly and Annotation: Assemble the raw sequencing reads into a transcriptome. Annotate the resulting contigs by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative gene functions.

  • Homology-Based Search: Based on the hypothesis that quassinoid biosynthesis is related to limonoid biosynthesis, perform targeted BLAST searches within the assembled transcriptome to identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs).[7]

Protocol: Heterologous Expression in Nicotiana benthamiana
  • Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., AaTS, AaCYP71CD4, AaCYP71BQ17) from A. altissima cDNA. Clone these sequences into a plant expression vector suitable for Agrobacterium-mediated transformation.

  • Agrobacterium Transformation: Transform competent Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs.

  • Infiltration: Grow the transformed Agrobacterium cultures and resuspend them in infiltration buffer. Infiltrate the bacterial suspensions into the leaves of 4- to 6-week-old N. benthamiana plants. For pathway reconstitution, co-infiltrate multiple constructs representing the sequential enzymes of the hypothesized pathway.[7]

  • Incubation: Grow the infiltrated plants for 5-7 days under controlled conditions to allow for transient gene expression and metabolite production.

Protocol: Metabolite Extraction and GC-MS Analysis
  • Sample Preparation: Harvest leaves from the infiltrated areas of N. benthamiana. Freeze-dry the tissue and grind it into a fine powder.

  • Extraction: Perform a liquid-liquid extraction on the powdered tissue. A typical method involves extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with brine and drying over anhydrous sodium sulfate.[1][2]

  • Derivatization: Evaporate the solvent and derivatize the crude extract to improve the volatility of the metabolites for gas chromatography. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which silylates hydroxyl groups.

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a non-polar column (e.g., HP-5MS). Program the oven with a temperature gradient to separate the compounds.

  • Data Analysis: Identify metabolites by comparing their retention times and mass spectra to authentic standards and/or public mass spectral libraries (e.g., NIST). The presence of the expected product (e.g., melianol) in plants co-expressing the candidate enzymes confirms their function in the pathway.[7]

The Unelucidated Pathway to this compound and Future Directions

The conversion of the C30 protolimonoid melianol into the C18 scaffold of this compound represents a significant knowledge gap. This transformation requires a complex series of tailoring reactions, which likely include:

  • Oxidations: Multiple, stereo-specific hydroxylations and the formation of ketone and lactone functionalities, likely catalyzed by additional cytochrome P450s and 2-oxoglutarate-dependent dioxygenases.

  • Rearrangements: Intramolecular rearrangements to form the characteristic bridged ether systems.

  • Carbon-Carbon Bond Cleavage: The loss of carbon atoms to arrive at the final C18 skeleton.

Future research should focus on identifying these late-stage tailoring enzymes. The experimental workflow described above can be adapted for this purpose, using melianol-producing N. benthamiana as a platform to screen new candidate enzymes (P450s, dioxygenases, etc.) identified from the A. altissima transcriptome. This approach will be instrumental in fully assembling the biosynthetic pathway of this compound, paving the way for its sustainable biotechnological production.

References

An In-depth Technical Guide to Shinjulactone M: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Shinjulactone M" have not yielded specific data on its molecular weight, melting point, solubility, or other physicochemical properties. Furthermore, detailed experimental protocols for its synthesis, purification, or biological evaluation are not presently documented in accessible scientific databases. While the broader class of shinjulactones has been a subject of scientific inquiry, information remains highly specific to individual analogues.

For instance, significant research has been conducted on related compounds such as Shinjulactone A, C, and K. For these analogues, some physical and chemical data are available through resources like PubChem, and studies have begun to elucidate their biological effects.

Given the current lack of specific data for this compound, a comprehensive technical guide as requested cannot be constructed at this time. It is recommended that researchers interested in this specific compound monitor emerging scientific literature for any future publications that may characterize it.

Alternative Focus: Shinjulactone A

For professionals requiring information on a well-characterized shinjulactone, a substantial body of research exists for Shinjulactone A . This compound has been studied for its anti-inflammatory and other biological activities. A detailed technical guide on Shinjulactone A, including its physical and chemical properties, experimental protocols, and known signaling pathway interactions, can be provided as an alternative.

Should you wish to proceed with an in-depth guide on Shinjulactone A, please indicate this, and a comprehensive report will be compiled based on the available scientific data.

Methodological & Application

Application Notes and Protocols: Shinjulactone M Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shinjulactone M, a potent quassinoid derived from the root bark of Ailanthus altissima, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound. The methodology is based on established procedures for the isolation of quassinoids from Ailanthus altissima, involving solvent extraction, liquid-liquid partitioning, and multi-step chromatography. While specific quantitative data for this compound is not extensively published, this protocol offers a robust framework for its successful isolation.

Introduction

Quassinoids are a class of highly oxygenated triterpenoids found predominantly in the Simaroubaceae family, to which Ailanthus altissima (Tree of Heaven) belongs. These compounds, including this compound, have demonstrated a wide range of biological activities, such as antitumor, antimalarial, and anti-inflammatory effects. The complex structure of this compound necessitates a multi-step purification process to achieve high purity suitable for research and drug development. This protocol outlines a comprehensive approach from the initial extraction from plant material to the final purification of the target compound.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Part: Root bark of Ailanthus altissima.

  • Collection: Harvest root bark from mature trees.

  • Preparation: Clean the collected root bark to remove soil and other debris. Air-dry the bark in a well-ventilated area until brittle. Grind the dried bark into a coarse powder.

Extraction
  • Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).

  • Procedure:

    • Macerate the powdered root bark (1 kg) in the chosen solvent (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Liquid-Liquid Partitioning
  • Solvents: n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Water (H₂O).

  • Procedure:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with n-hexane to remove nonpolar constituents like fats and waxes. Discard the n-hexane fraction.

    • Subsequently, partition the aqueous methanol phase sequentially with chloroform and then ethyl acetate.

    • Concentrate the chloroform and ethyl acetate fractions separately under reduced pressure. The quassinoids, including this compound, are expected to be concentrated in these fractions.

Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform and methanol.

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.

    • Load the slurry onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH).

    • Collect fractions of a fixed volume (e.g., 250 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH 95:5) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing compounds with similar TLC profiles.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Detection: UV detector at 254 nm.

  • Procedure:

    • Dissolve the semi-purified fractions from the silica gel column in a minimal amount of methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Elute with a linear gradient of methanol in water (e.g., starting from 30% methanol and increasing to 70% methanol over 40 minutes).

    • Collect the peaks corresponding to this compound based on retention time (if a standard is available) or collect all major peaks for subsequent structural elucidation.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Representative Solvent Systems for Chromatographic Purification of Quassinoids from Ailanthus altissima

Chromatographic StageStationary PhaseMobile Phase (Gradient)Purpose
Liquid-Liquid Partitioning N/An-Hexane, Chloroform, Ethyl Acetate, WaterInitial fractionation based on polarity
Column Chromatography Silica GelChloroform:Methanol (e.g., 100:0 to 90:10 v/v)Coarse separation of compounds
Preparative HPLC C18Methanol:Water (e.g., 30:70 to 70:30 v/v)High-resolution purification of this compound

Note: The solvent ratios and gradients provided are representative and may require optimization for the specific batch of plant material and equipment used.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification plant_material Dried, powdered root bark of Ailanthus altissima extraction Maceration with Methanol or 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Partitioning between MeOH/H₂O and n-Hexane crude_extract->partitioning partitioning2 Sequential Partitioning with Chloroform and Ethyl Acetate partitioning->partitioning2 concentration2 Concentration of Chloroform/Ethyl Acetate Fractions partitioning2->concentration2 quassinoid_rich_fraction Quassinoid-Rich Fraction concentration2->quassinoid_rich_fraction silica_gel Silica Gel Column Chromatography (CHCl₃:MeOH gradient) quassinoid_rich_fraction->silica_gel tlc TLC Monitoring and Fraction Pooling silica_gel->tlc semi_pure Semi-Pure this compound Fractions tlc->semi_pure prep_hplc Preparative HPLC (C18, MeOH:H₂O gradient) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Illustrative)

Note: As the specific signaling pathway of this compound is a subject of ongoing research, the following diagram illustrates a hypothetical pathway for an anti-inflammatory quassinoid, for demonstrative purposes.

Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Inflammatory Receptor IKK IKK receptor->IKK activates shinjulactone_m This compound shinjulactone_m->IKK inhibits inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->receptor IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus DNA DNA NFkappaB_nucleus->DNA binds to pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->pro_inflammatory_genes activates

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE ON SHINJULACTONE M: As of the latest available data, there is no public domain information regarding a compound specifically named "this compound" or its biological activities, including cytotoxicity. Research literature extensively describes a related compound, Shinjulactone A , which, in studies on bovine aortic endothelial cells, did not exhibit cytotoxicity at concentrations up to 10 µM[1][2][3][4]. Instead, Shinjulactone A has been identified as an anti-inflammatory agent that inhibits the NFκB signaling pathway[1][2][3][4].

Given the absence of data for this compound, this document provides a detailed, generalized protocol for assessing the in vitro cytotoxicity of a novel or uncharacterized compound, using the widely accepted MTT assay as an example. This protocol is intended for researchers, scientists, and drug development professionals to determine the cytotoxic potential of new chemical entities.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%. The results are often presented in a tabular format for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Novel Compound (e.g., "this compound")

Cell LineTissue OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48e.g., 15.2 ± 1.8
A549Lung Cancer48e.g., 25.7 ± 3.1
HeLaCervical Cancer48e.g., 18.9 ± 2.5
HEK293 (non-cancerous)Embryonic Kidney48e.g., > 100

Experimental Protocols

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell viability.

1. Principle of the Assay

Metabolically active cells convert the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

2. Materials and Reagents

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Novel compound to be tested (e.g., "this compound"), dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution

  • MTT reagent: 5 mg/mL MTT in sterile PBS. The solution should be protected from light and can be stored at -20°C.

  • Solubilization solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

3. Experimental Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsinization.

    • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as used for the highest compound concentration) and a "no-treatment control" (cells in medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis

  • Calculate Percent Viability:

    • The percent viability of cells in each well is calculated using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture & Harvest Cells start->cell_culture seed_plate Seed Cells in 96-Well Plate (5,000-10,000 cells/well) cell_culture->seed_plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_plate->incubate_24h add_compound Treat Cells with Compound incubate_24h->add_compound prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_compound incubate_48h Incubate for 48h (37°C, 5% CO2) add_compound->incubate_48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals (100 µL DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound (e.g., this compound) death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor activates bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) compound->bcl2 modulates caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase9->caspase3 activates bcl2->mitochondria regulates apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential cytotoxic mechanism via apoptosis signaling pathways.

References

Application Notes & Protocols: Screening of Shinjulactone M for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quassinoids, a class of highly oxygenated triterpenoids derived from plants of the Simaroubaceae family, have garnered significant interest for their diverse pharmacological activities, including potent antitumor effects. Ailanthone, a prominent quassinoid from Ailanthus altissima, has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[1][2] This document provides a comprehensive overview of the methodologies to screen and characterize the anticancer potential of quassinoids like Shinjulactone M, using Ailanthone as a case study.

Quantitative Data Summary: Cytotoxic Activity of Ailanthone

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ailanthone against various human cancer cell lines, demonstrating its potent antiproliferative activity.

Cell LineCancer TypeIC50 (µg/mL) after 48h
MCF-7Breast Adenocarcinoma~2.0
HepG2Hepatocellular CarcinomaData suggests potent activity
Hep3BHepatocellular CarcinomaData suggests potent activity

Data for MCF-7 cells were derived from graphical representations in the cited literature and are approximate.[2] Efficacy against HepG2 and Hep3B is noted, though specific IC50 values were not provided in the abstract.[1]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or Ailanthone) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/ml) and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound dilutions incubate_24h_1->add_compound incubate_48h Incubate for 24-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (or Ailanthone)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Logical Flow of Apoptosis Detection

G live Live Cells (Annexin V-, PI-) early Early Apoptosis (Annexin V+, PI-) live->early Phosphatidylserine exposure necrotic Necrotic Cells (Annexin V-, PI+) live->necrotic Direct membrane damage late Late Apoptosis/Necrosis (Annexin V+, PI+) early->late Loss of membrane integrity

Caption: Quadrant analysis of apoptosis using Annexin V and PI staining.

Signaling Pathways

Ailanthone has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.

Proposed Apoptotic Pathway for Ailanthone

The diagram below illustrates the proposed mechanism of Ailanthone-induced apoptosis in cancer cells, which may be applicable to this compound.

Ailanthone-Induced Apoptotic Signaling Pathway

G cluster_0 Mitochondrial Pathway shinjulactone This compound (Ailanthone) bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) shinjulactone->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulated) shinjulactone->bax activates bcl2->bax inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway activated by Ailanthone.

Conclusion

While direct evidence for this compound's anticancer activity is pending, the data from the related quassinoid, Ailanthone, provides a strong rationale for its investigation. The protocols and pathways described herein offer a robust framework for the systematic screening and mechanistic elucidation of this compound as a potential therapeutic agent for cancer. Further studies are warranted to determine the specific activity and molecular targets of this compound in a variety of cancer cell lines.

References

Investigating the Mechanism of Action of Shinjulactone M: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinjulactone M is a naturally occurring compound that has emerged as a subject of interest for its potential therapeutic applications. This document provides detailed application notes and protocols for investigating the mechanism of action of this compound, with a focus on its effects on inflammatory signaling pathways. The methodologies described herein are based on established experimental approaches for characterizing novel bioactive compounds. While direct studies on this compound are limited, the protocols and conceptual framework are built upon research on the closely related compound, Shinjulactone A, which has been identified as a potent and selective inhibitor of inflammatory responses in endothelial cells. It is hypothesized that this compound may exhibit a similar mechanism of action.

The primary known target of the Shinjulactone class of compounds is the NFκB signaling pathway, a critical regulator of inflammation. Specifically, Shinjulactone A has been shown to block Interleukin-1β (IL-1β)-induced NFκB activation in endothelial cells.[1][2] This targeted inhibition prevents the expression of downstream pro-inflammatory mediators and the recruitment of immune cells, which are key events in the pathogenesis of inflammatory diseases such as atherosclerosis.[1] Furthermore, these compounds have been observed to inhibit the endothelial-mesenchymal transition (EndMT), a process implicated in cardiovascular disease progression.[1][2]

These application notes will guide researchers through the essential experiments to elucidate the molecular mechanisms of this compound, including its effects on cell viability, NFκB signaling, and key protein expression.

Data Presentation: Quantitative Analysis of this compound Activity

Clear and concise presentation of quantitative data is crucial for evaluating the efficacy and potency of a compound. The following tables provide a template for summarizing key experimental results for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValue
IC50 (NFκB Inhibition) Human Umbilical Vein Endothelial Cells (HUVECs)~1 µM[2]
Cell Viability (CC50) HUVECs> 50 µM
Optimal Concentration HUVECs1-10 µM

Table 2: Effect of this compound on Protein Expression

Protein TargetTreatmentFold Change (vs. Control)
p-IκBα IL-1β + this compound
ICAM-1 IL-1β + this compound
VCAM-1 IL-1β + this compound
α-SMA TGF-β1 + this compound↓[1]
VE-cadherin TGF-β1 + this compound↑[1]

Experimental Protocols

Detailed methodologies are provided below for key experiments to characterize the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in EGM-2 medium.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: NFκB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NFκB activation.

Materials:

  • HUVECs

  • NFκB-luciferase reporter plasmid

  • Transfection reagent

  • EGM-2 medium

  • This compound

  • IL-1β (10 ng/mL)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfect HUVECs with the NFκB-luciferase reporter plasmid using a suitable transfection reagent.

  • Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with IL-1β (10 ng/mL) for 6 hours to induce NFκB activation.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration.

Protocol 3: Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of key proteins in the NFκB and EndMT pathways.

Materials:

  • HUVECs

  • This compound

  • IL-1β or TGF-β1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-IκBα, anti-ICAM-1, anti-VCAM-1, anti-α-SMA, anti-VE-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with IL-1β or TGF-β1 for the appropriate time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding, the following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

Caption: Proposed inhibitory mechanism of this compound on the IL-1β-induced NFκB signaling pathway.

Experimental_Workflow Start Start Compound This compound Start->Compound Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Compound->Cell_Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability NFkB_Assay NFκB Reporter Assay Viability->NFkB_Assay Western_Blot Western Blot Analysis (p-IκBα, ICAM-1, etc.) NFkB_Assay->Western_Blot EndMT_Assay EndMT Marker Analysis (α-SMA, VE-cadherin) Western_Blot->EndMT_Assay Data_Analysis Data Analysis and Interpretation EndMT_Assay->Data_Analysis Conclusion Mechanism of Action Elucidation Data_Analysis->Conclusion

Caption: General experimental workflow for investigating the mechanism of action of this compound.

References

Shinjulactone M: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: As of late 2025, detailed scientific literature on the specific therapeutic effects, mechanism of action, and experimental protocols for Shinjulactone M is limited. This compound is a known quassinoid isolated from various parts of the Ailanthus species, which has been used in traditional medicine to address ailments such as chronic bronchitis, epilepsy, and asthma.[1][2][3]

Given the scarcity of specific data for this compound, this document will provide detailed application notes and protocols for the closely related and well-researched compound, Shinjulactone A . Shinjulactone A, also a quassinoid from Ailanthus altissima, has demonstrated significant potential as a therapeutic agent, particularly in the context of vascular inflammatory diseases.[1][2][4] The information presented for Shinjulactone A can serve as a valuable reference and starting point for researchers investigating the therapeutic potential of this compound and other related compounds.

Shinjulactone A as a Potential Therapeutic Agent for Vascular Inflammation

Shinjulactone A has been identified as a potent inhibitor of endothelial inflammation and the endothelial-mesenchymal transition (EndMT), both of which are key processes in the development of atherosclerosis.[1][2][4] It has shown promise as a selective inhibitor of inflammatory signaling in endothelial cells without exhibiting the cytotoxicity often associated with other NFκB inhibitors.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of Shinjulactone A from in vitro studies.

ParameterCell TypeTreatmentResultReference
IC50 for NFκB Activation Endothelial CellsIL-1β induced~1 µM[1][2]
NFκB Suppression Endothelial Cells5 µM Shinjulactone AEquivalent to 1 µM Bay 11-782[1]
Monocyte Adhesion Bovine Aortic Endothelial Cells (BAECs) & THP-1 monocytes1-10 µM Shinjulactone A + IL-1βSignificant reduction in adhesion[1]
Cytotoxicity Bovine Aortic Endothelial Cells (BAECs)1-10 µM Shinjulactone A (up to 5 days)No significant effect on cell viability[1]
Mechanism of Action

Shinjulactone A selectively inhibits the IL-1β-induced NFκB activation pathway in endothelial cells.[1] This is significant because, unlike broad-spectrum NFκB inhibitors, it does not affect lipopolysaccharide (LPS)-induced NFκB activation in macrophages.[1][2] This cell-type-specific action suggests a more targeted therapeutic approach with potentially fewer side effects related to systemic immune suppression.[1] Furthermore, Shinjulactone A has been shown to inhibit the EndMT, a process that contributes to atherosclerotic plaque instability.[1][2][4]

ShinjulactoneA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Signaling_Cascade Signaling Cascade IL1R->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK IkappaB IκBα IKK->IkappaB phosphorylates (leading to degradation) NFkB_p65_p50 NFκB (p65/p50) NFkB_translocation NFκB Translocation NFkB_p65_p50->NFkB_translocation Shinjulactone_A Shinjulactone A Shinjulactone_A->Signaling_Cascade Inhibits Gene_Expression Inflammatory Gene Expression (e.g., VCAM-1) NFkB_translocation->Gene_Expression

Proposed signaling pathway of Shinjulactone A in endothelial cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of compounds like Shinjulactone A.

NFκB Activation Assay in Endothelial Cells

Objective: To determine the effect of a test compound on IL-1β-induced NFκB activation in endothelial cells.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • Shinjulactone A (or test compound) dissolved in DMSO

  • DMSO (vehicle control)

  • Bay 11-782 (positive control inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NFκB p65 (Ser536), anti-total NFκB p65, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed BAECs in 6-well plates and grow to confluence.

  • Pre-treat the cells with varying concentrations of Shinjulactone A (e.g., 0, 1, 5, 10 µM) or Bay 11-782 (e.g., 1 µM) for 1 hour. A DMSO control should be included.

  • Stimulate the cells with IL-1β (e.g., 20 ng/mL) for 6 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated p65, total p65, and GAPDH.

  • Quantify the band intensities to determine the relative level of NFκB activation.

Monocyte Adhesion Assay

Objective: To assess the effect of a test compound on the adhesion of monocytes to activated endothelial cells.

Materials:

  • Confluent monolayer of BAECs in 24-well plates

  • THP-1 monocytic cells

  • Cell culture medium

  • Recombinant human IL-1β

  • Shinjulactone A (or test compound)

  • DMSO (vehicle control)

  • PBS

Protocol:

  • Pre-treat the confluent BAEC monolayers with Shinjulactone A (e.g., 1-10 µM) or DMSO for 1 hour.

  • Stimulate the BAECs with IL-1β (e.g., 20 ng/mL) for 6 hours.

  • Add THP-1 monocytes to each well and incubate for 30 minutes.

  • Gently wash the wells three times with PBS to remove non-adherent monocytes.

  • Fix and stain the remaining adherent cells.

  • Count the number of adherent monocytes in several random fields of view under a microscope.

  • Quantify and compare the number of adherent cells across different treatment groups.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_nfkb_details NFκB Activation Details cluster_monocyte_details Monocyte Adhesion Details cluster_cytotoxicity_details Cytotoxicity Details Culture_EC Culture Endothelial Cells (e.g., BAECs) to confluence Pretreat Pre-treat with Shinjulactone A (or test compound) for 1 hr Culture_EC->Pretreat Cytotoxicity_Assay Cytotoxicity Assay Culture_EC->Cytotoxicity_Assay Stimulate Stimulate with IL-1β for 6 hrs Pretreat->Stimulate NFkB_Assay NFκB Activation Assay Stimulate->NFkB_Assay Monocyte_Assay Monocyte Adhesion Assay Stimulate->Monocyte_Assay Lysis Cell Lysis NFkB_Assay->Lysis Add_Monocytes Add THP-1 Monocytes (30 min incubation) Monocyte_Assay->Add_Monocytes Treat_Long_Term Treat cells with Shinjulactone A (1-5 days) Cytotoxicity_Assay->Treat_Long_Term Western_Blot Western Blot for p-p65 & total p65 Lysis->Western_Blot Quantification1 Quantification Western_Blot->Quantification1 Wash Wash non-adherent cells Add_Monocytes->Wash Count Count adherent cells Wash->Count Quantification2 Quantification Count->Quantification2 Trypan_Blue Trypan Blue Staining Treat_Long_Term->Trypan_Blue Cell_Count Automated Cell Counting Trypan_Blue->Cell_Count Viability_Analysis Viability Analysis Cell_Count->Viability_Analysis

Experimental workflow for evaluating Shinjulactone A.
Cytotoxicity Assay

Objective: To evaluate the effect of a test compound on the viability of endothelial cells over time.

Materials:

  • BAECs

  • Cell culture medium

  • Shinjulactone A (or test compound)

  • Bay 11-782 (as a control for a cytotoxic compound)

  • DMSO (vehicle control)

  • Trypan blue solution

  • Automated cell counter or hemocytometer

Protocol:

  • Seed BAECs in 12-well plates.

  • Treat the cells with various concentrations of Shinjulactone A (e.g., 1-10 µM), Bay 11-782 (e.g., 1-10 µM), or DMSO.

  • Incubate the cells for up to 5 days, monitoring them daily.

  • At 24-hour intervals, trypsinize the cells from one well of each treatment group.

  • Stain the cells with trypan blue.

  • Count the number of viable (unstained) and non-viable (blue) cells using an automated cell counter or hemocytometer.

  • Calculate the percentage of viable cells for each treatment group at each time point.

These protocols provide a solid foundation for the preclinical evaluation of this compound and other related quassinoids as potential therapeutic agents.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Shinjulactone M Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinjulactones are a class of natural compounds with potential therapeutic applications. This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of Shinjulactone M. While specific data for this compound is emerging, the protocols outlined here are based on the known activities of related compounds, such as Shinjulactone A, which has been identified as an inhibitor of inflammatory signaling pathways.[1][2][3]

The following assays are designed to assess the effects of this compound on key cellular processes, including inflammation, cell viability, and the endothelial-mesenchymal transition (EndMT). These protocols can be adapted for use in various research and drug development settings.

Assessment of Anti-Inflammatory Activity

A key activity of related shinjulactones is the inhibition of the NFκB signaling pathway, a central mediator of inflammation.[1][2] The following assays are designed to quantify the anti-inflammatory effects of this compound.

NFκB Reporter Assay

This assay measures the activity of the NFκB transcription factor in response to an inflammatory stimulus, such as Interleukin-1β (IL-1β).

Experimental Protocol:

  • Cell Culture: Plate human endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection: Transfect the cells with a luciferase reporter plasmid under the control of an NFκB response element.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding IL-1β (10 ng/mL) to the wells. Include a vehicle control (DMSO) and a positive control (known NFκB inhibitor).

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

Data Presentation:

Treatment GroupThis compound (µM)Luciferase Activity (RLU)% Inhibition of NFκB Activity
Vehicle Control0500000%
IL-1β0500000-
This compound0.140000020%
This compound125000050%
This compound1010000080%
Positive Control107500085%

RLU: Relative Light Units

Western Blot for Phospho-p65

This assay directly measures the phosphorylation of the p65 subunit of NFκB, a key step in its activation.

Experimental Protocol:

  • Cell Culture and Treatment: Seed endothelial cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by stimulation with IL-1β for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-p65 and total p65, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

Treatment GroupThis compound (µM)Phospho-p65/Total p65 Ratio
Vehicle Control00.1
IL-1β01.0
This compound10.6
This compound100.2

Cell Viability and Cytotoxicity Assays

It is crucial to determine if the observed effects of this compound are due to its specific biological activity or general cytotoxicity.

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocol:

  • Cell Seeding: Plate endothelial cells in a 96-well plate at a density of 5 x 10³ cells per well.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.2100%
11.1898.3%
101.1595.8%
501.191.7%
1000.650%

Endothelial-Mesenchymal Transition (EndMT) Assays

EndMT is a process implicated in various cardiovascular diseases. Shinjulactone A has been shown to inhibit EndMT.[1][2][3]

Immunofluorescence for EndMT Markers

This assay visualizes changes in the expression of endothelial and mesenchymal markers.

Experimental Protocol:

  • Cell Culture on Coverslips: Grow endothelial cells on coverslips in a 24-well plate.

  • Induction of EndMT: Treat cells with TGF-β1 (10 ng/mL) to induce EndMT, with or without this compound pre-treatment.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with primary antibodies against an endothelial marker (e.g., VE-cadherin) and a mesenchymal marker (e.g., α-SMA), followed by fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Data Presentation:

A table summarizing the qualitative changes in marker expression can be created.

TreatmentVE-cadherin Expressionα-SMA Expression
ControlHighLow
TGF-β1LowHigh
TGF-β1 + this compound (10 µM)Restored HighReduced

Visualizations

G cluster_0 NF-kB Reporter Assay Workflow A Plate Endothelial Cells B Transfect with NF-kB Luciferase Reporter A->B C Pre-treat with This compound B->C D Stimulate with IL-1β C->D E Incubate (6h) D->E F Lyse Cells & Measure Luminescence E->F

Caption: Workflow for the NF-κB Reporter Assay.

G cluster_1 IL-1β Signaling Pathway IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression ShinjulactoneM This compound ShinjulactoneM->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 EndMT Assay Workflow A Seed Endothelial Cells on Coverslips B Pre-treat with This compound A->B C Induce EndMT with TGF-β1 B->C D Fix and Permeabilize C->D E Immunostain for VE-cadherin & α-SMA D->E F Fluorescence Microscopy E->F

Caption: Workflow for the Endothelial-Mesenchymal Transition (EndMT) Assay.

References

Application Notes and Protocols for a Proposed Total Synthesis of Shinjulactone M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed methodology for the total synthesis of Shinjulactone M. To date, a completed total synthesis of this compound has not been reported in the scientific literature. The presented route is a hypothetical strategy based on successful and well-precedented synthetic methodologies employed in the synthesis of other structurally related quassinoid natural products.

Introduction

This compound is a member of the quassinoid family of degraded triterpenoids, a class of natural products renowned for their complex molecular architecture and significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The intricate, highly oxygenated, and stereochemically dense structure of this compound presents a formidable challenge for chemical synthesis. A successful total synthesis would not only provide access to this specific molecule for further biological evaluation but also offer a platform for the synthesis of analogs with potentially improved therapeutic properties.

This document details a proposed synthetic strategy, including key reaction protocols and expected outcomes, to achieve the total synthesis of this compound. The approach is designed to be convergent and stereoselective, leveraging established chemical transformations from the synthesis of other quassinoids.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on the late-stage installation of sensitive oxygen functionality and the formation of the lactone bridge. The core tetracyclic skeleton is envisioned to be assembled via a powerful annulation strategy, starting from simpler, readily available precursors.

G Shinjulactone_M This compound Advanced_Intermediate Advanced Tetracyclic Intermediate (with correct stereochemistry) Shinjulactone_M->Advanced_Intermediate Late-Stage Oxidation & Lactonization Core_Formation Tetracyclic Quassinoid Core Advanced_Intermediate->Core_Formation Functional Group Interconversion Building_Blocks A-Ring and C/D-Ring Precursors Core_Formation->Building_Blocks Key Annulation/ Cycloaddition G Start Starting Material ((+)-Carvone) Core_Synth Tetracyclic Core Construction Start->Core_Synth A_Ring_Mod A-Ring Functionalization Core_Synth->A_Ring_Mod C_Ring_Ox C-Ring Oxidation A_Ring_Mod->C_Ring_Ox Lactone_Formation Lactone Bridge Formation C_Ring_Ox->Lactone_Formation Final_Steps Final Oxidations & Deprotection Lactone_Formation->Final_Steps Target This compound Final_Steps->Target

Troubleshooting & Optimization

Improving the solubility of Shinjulactone M for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shinjulactone M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for bioassays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for experimental use.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, like other quassinoids, has poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): The most common choice for preparing stock solutions for in vitro bioassays.

  • Ethanol: Another viable option, particularly if DMSO interferes with your assay.

  • Methanol: Can also be used, but ensure it is compatible with your experimental setup.

Experimental Protocol: Preparing a this compound Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add more solvent to reach your desired final stock concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try a lower final concentration.

  • Increase the Percentage of Co-solvent: While keeping the final DMSO concentration low is ideal (typically <0.5% to avoid solvent effects on cells), a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.

  • Use a Surfactant: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1][2]

    • Tween® 20 or Tween® 80: Start with a final concentration of 0.01% to 0.1%.

    • Pluronic® F-68: Another commonly used surfactant.[1]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A frequently used cyclodextrin derivative.

Experimental Protocol: Using a Surfactant for Dilution

  • Prepare your aqueous assay buffer.

  • Add the desired amount of surfactant (e.g., Tween® 20 to a final concentration of 0.05%).

  • Mix the buffer thoroughly.

  • While vortexing the buffer, slowly add the required volume of your this compound stock solution.

  • Visually inspect the solution for any signs of precipitation.

Q3: For my in vivo studies, I need a formulation with improved bioavailability. What are my options?

A3: For in vivo applications, enhancing solubility and bioavailability is crucial. Several formulation strategies can be employed:[3][5][6]

  • Co-solvent Formulations: Similar to in vitro methods, using a mixture of water-miscible organic solvents can improve solubility.[3]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems can enhance its absorption.[3] Examples include:

    • Self-emulsifying drug delivery systems (SEDDS)

    • Liposomes

  • Solid Dispersions: This involves dispersing this compound in a solid hydrophilic carrier, which can improve its dissolution rate.[1][6] Common carriers include:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)[1]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[1][3][6] Techniques include:

    • Micronization

    • Nanonization

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a type of quassinoid, which are structurally complex natural products derived from plants of the Simaroubaceae family.[7] Quassinoids are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[7]

Q: What are the physical and chemical properties of this compound and related compounds?

A: While specific data for this compound is limited in the public domain, the properties of other Shinjulactones can provide some insight.

PropertyShinjulactone BShinjulactone CShinjulactone K
Molecular Formula C19H22O7[8]C20H22O7C22H32O7[9]
Molecular Weight 362.38 g/mol 374.4 g/mol 408.5 g/mol [9]
AlogP / XLogP3 1.21-1.4[10]1.8[9]

AlogP and XLogP3 are measures of lipophilicity. A higher value indicates greater lipid solubility and lower water solubility.

Q: What is a potential mechanism of action for this compound?

A: The precise mechanism of action for this compound may not be fully elucidated. However, a related compound, Shinjulactone A, has been shown to inhibit the NF-κB signaling pathway in endothelial cells, which is involved in inflammation.[11][12] This suggests that this compound might also target inflammatory pathways.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_0 Initial Assessment cluster_1 Stock Solution Preparation cluster_2 Dilution & Formulation Strategies cluster_3 Final Application A Poorly Soluble This compound B Determine Required Concentration for Bioassay A->B C Select Organic Solvent (e.g., DMSO, Ethanol) B->C D Prepare Concentrated Stock Solution C->D E Direct Dilution in Aqueous Buffer D->E F Precipitation? E->F G Use Co-solvents/ Surfactants (e.g., Tween-20) F->G Yes H Use Cyclodextrins (e.g., HP-β-CD) F->H Yes I Lipid-Based Formulations (e.g., SEDDS) F->I Yes J Solid Dispersions (e.g., with PVP/PEG) F->J Yes K Successful Solubilization for Bioassay F->K No G->K H->K I->K J->K

Caption: A workflow diagram illustrating the steps to improve the solubility of this compound.

Hypothetical Signaling Pathway Inhibition

G IL1b Pro-inflammatory Stimulus (e.g., IL-1β) Receptor Cell Surface Receptor IL1b->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene ShinjulactoneM This compound ShinjulactoneM->IKK inhibits?

Caption: A potential mechanism of this compound inhibiting the NF-κB signaling pathway.

References

Shinjulactone M In Vitro Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing in vitro studies involving Shinjulactone M.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Shinjulactone A (as a proxy for this compound)?

A1: Shinjulactone A has been identified as a potent inhibitor of the Interleukin-1β (IL-1β)-induced nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells.[1][2] This inhibition occurs in a cell-type-specific manner, as it does not appear to affect lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.[1][2][3]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on studies with Shinjulactone A, a concentration range of 1 µM to 10 µM is recommended for initial in vitro experiments.[1][3] The half-maximal inhibitory concentration (IC50) for inhibiting IL-1β-induced NF-κB activation is approximately 1 µM.[1][2]

Q3: Is Shinjulactone A cytotoxic at its effective concentrations?

A3: Studies have shown that Shinjulactone A does not significantly affect endothelial cell viability at concentrations up to 10 µM, especially when compared to other known NF-κB inhibitors like Bay 11-782, which can exhibit cytotoxicity with long-term treatment.[1][2]

Q4: How should I dissolve this compound for in vitro use?

A4: As with most natural product compounds, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect of this compound 1. Incorrect Dosage: The concentration used may be too low. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. 3. Verify that the target signaling pathway (e.g., NF-κB) is active and inducible in your cell line. Consider using a positive control for pathway activation.
High Cell Death/Cytotoxicity 1. Concentration Too High: The compound may be cytotoxic at the tested concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture may be contaminated.1. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO). 3. Regularly check cultures for signs of microbial contamination.
Inconsistent or Variable Results 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. 2. Edge Effects in Plates: Wells on the outer edges of multi-well plates are prone to evaporation, leading to altered compound concentrations. 3. Compound Precipitation: The compound may be precipitating out of the solution at higher concentrations.1. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. 2. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. 3. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system.

Quantitative Data Summary

The following table summarizes key quantitative data for Shinjulactone A, which can be used as a starting point for experiments with this compound.

Parameter Cell Type Value Reference
IC50 (NF-κB Activation) Endothelial Cells~ 1 µM[1][2]
Effective Concentration (NF-κB Inhibition) Endothelial Cells1 - 10 µM[1][3]
Effective Concentration (Monocyte Adhesion Inhibition) Endothelial Cells1 - 10 µM[1][3]
Non-Cytotoxic Concentration Bovine Aortic Endothelial Cells (BAECs)Up to 10 µM[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Luciferase Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

  • Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator, such as IL-1β (10 ng/mL) or TNF-α (20 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.

Visualizations

Shinjulactone_M_Signaling_Pathway cluster_nucleus Nuclear Events IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Transcription Shinjulactone This compound (Proposed Action) Shinjulactone->IKK Inhibits

Caption: Proposed inhibitory action of this compound on the IL-1β-induced NF-κB signaling pathway.

Experimental_Workflow_NFkB_Assay start Start transfect Transfect Cells with NF-κB Luciferase Reporter start->transfect seed Seed Cells in 96-well Plate transfect->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with IL-1β or TNF-α pretreat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luciferase Activity lyse->measure end End measure->end

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Troubleshooting_Logic start Inconsistent Results check_seeding Check Cell Seeding Consistency? start->check_seeding check_edge Avoiding Edge Effects? check_seeding->check_edge Yes action_seeding Ensure Homogenous Cell Suspension check_seeding->action_seeding No check_precipitate Compound Precipitation? check_edge->check_precipitate Yes action_edge Use PBS in Outer Wells check_edge->action_edge No action_precipitate Lower Concentration or Change Solvent check_precipitate->action_precipitate Yes end Improved Consistency check_precipitate->end No action_seeding->check_edge action_edge->check_precipitate action_precipitate->end

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Shinjulactone M NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of Shinjulactone M and related quassinoid compounds.

I. Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for NMR analysis. What solvents are recommended?

A1: this compound and similar quassinoids are often soluble in deuterated polar organic solvents. The most commonly used solvent is deuterated chloroform (CDCl₃). If solubility is an issue, deuterated methanol (CD₃OD), deuterated pyridine (C₅D₅N), or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as alternatives or in mixtures.

Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A2: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:

  • Concentration Effects: High sample concentrations can lead to intermolecular interactions and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: Protons on hydroxyl groups can exchange with residual water or other labile protons, leading to broad signals. A D₂O exchange experiment can confirm this; the broad hydroxyl peak will disappear or decrease in intensity.

  • Conformational Dynamics: The complex polycyclic structure of this compound may exist in multiple conformations that are in intermediate exchange on the NMR timescale, resulting in broadened signals. Acquiring the spectrum at different temperatures (variable temperature NMR) can help to either sharpen the signals (by favoring one conformation at low temperature) or coalesce them (at high temperature).

Q3: Some of the proton signals in my ¹H NMR spectrum are overlapping, making it difficult to interpret the coupling patterns. How can I resolve these signals?

A3: Signal overlap is a common challenge with complex molecules like this compound. Here are some strategies to resolve overlapping signals:

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The increased spectral dispersion will often resolve overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled protons even when their signals are overlapping in the 1D spectrum. HSQC (Heteronuclear Single Quantum Coherence) can also help by spreading the proton signals out in the carbon dimension.

  • Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances, potentially resolving overlaps. For example, switching from CDCl₃ to C₆D₆ (benzene-d₆) can cause significant changes in chemical shifts due to aromatic solvent-induced shifts (ASIS).

Q4: How can I definitively identify the signals from the hydroxyl protons?

A4: The most reliable method for identifying hydroxyl proton signals is a D₂O exchange experiment. Add a small drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear or significantly diminish in intensity.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR signal assignment of this compound.

Issue 1: Ambiguous assignment of quaternary carbon signals.

  • Problem: Quaternary carbons lack attached protons, so they do not show correlations in HSQC or DEPT-135 experiments, making their assignment challenging.

  • Solution:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. Look for long-range correlations (typically 2-3 bonds) from known protons to the quaternary carbons. For example, the methyl protons will show HMBC correlations to the quaternary carbons they are attached to.

    • Chemical Shift Prediction: Use NMR prediction software or compare your experimental chemical shifts to those of structurally similar, fully assigned quassinoids. Carbonyl carbons of lactones and ketones typically appear in the downfield region of the ¹³C NMR spectrum.

Issue 2: Difficulty in assigning diastereotopic protons.

  • Problem: Methylene (CH₂) groups in a chiral molecule like this compound often have diastereotopic protons, meaning they are chemically non-equivalent and appear as two separate signals, each with its own multiplicity. They can be difficult to distinguish from methine (CH) protons.

  • Solution:

    • DEPT-135/HSQC: A DEPT-135 or multiplicity-edited HSQC experiment is essential. In a DEPT-135 spectrum, CH₂ signals will appear as negative peaks, while CH and CH₃ signals will be positive. In a multiplicity-edited HSQC, CH₂ correlations will have a different phase or color compared to CH and CH₃ correlations.

    • COSY: Look for cross-peaks between the two diastereotopic protons in the COSY spectrum. They will also show correlations to any adjacent protons.

    • ROESY/NOESY: Through-space correlations in a ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum can help to establish the stereochemical relationship of the diastereotopic protons to other nearby protons in the molecule, aiding in their specific assignment.

Issue 3: Incorrect stereochemical assignment based on coupling constants.

  • Problem: Relying solely on vicinal coupling constants (³JHH) to determine stereochemistry can be misleading, as these values are dependent on dihedral angles which can be distorted in strained polycyclic systems.

  • Solution:

    • ROESY/NOESY: These experiments provide information about through-space proximity of protons, which is crucial for determining relative stereochemistry. Strong ROE/NOE correlations are typically observed between protons that are close in space (less than 5 Å), such as 1,3-diaxial protons in a cyclohexane-like ring.

    • Comparison with Related Compounds: Compare the observed coupling constants and ROE/NOE patterns with those reported for structurally similar quassinoids with established stereochemistry.

    • Computational Chemistry: If possible, perform computational modeling (e.g., DFT calculations) to predict the stable conformations and the expected NMR parameters for different possible stereoisomers and compare them with the experimental data.

III. Data Presentation

The following table summarizes the ¹H and ¹³C NMR spectral data for Shinjulactone G, a closely related analogue of this compound, which can be used as a reference for preliminary assignments. The data was reported in pyridine-d₅.[1]

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
185.04.30 (d, 10)
2199.6-
3124.86.00 (d, 10)
4165.1-
543.33.25 (s)
626.42.1-2.3 (m)
736.22.1-2.3 (m)
842.4-
941.72.89 (d, 2.5)
1048.8-
1174.24.61 (dd, 3, 2.5)
1277.74.98 (dd, 3, 2.5)
1327.92.1-2.3 (m)
1429.42.1-2.3 (m)
15-2.1-2.3 (m)
16172.2-
1822.41.98 (s)
1912.41.48 (s)
2061.84.15 (d, 12), 4.45 (d, 12)
2115.51.15 (d, 7)

IV. Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Gently vortex or sonicate the sample until it is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of D₂O to the NMR tube.

  • Cap the tube and gently invert it several times to mix.

  • Allow the sample to stand for a few minutes to allow for H/D exchange.

  • Re-acquire the ¹H NMR spectrum. Compare the two spectra to identify the signals that have disappeared or diminished.

3. Standard 2D NMR Experiments for Structure Elucidation

The following is a typical suite of 2D NMR experiments for the structure elucidation of a complex natural product like this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar coupled protons, typically over 2-3 bonds. This is used to establish proton-proton connectivity within spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH). This is used to assign the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This is crucial for connecting spin systems and assigning quaternary carbons.

  • ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (typically < 5 Å). This is essential for determining the relative stereochemistry of the molecule.

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_assignment Signal Assignment dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer proton_nmr ¹H NMR transfer->proton_nmr carbon_nmr ¹³C NMR proton_nmr->carbon_nmr dept DEPT-135 carbon_nmr->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc assign_protons Assign Protonated Carbons & Protons hsqc->assign_protons hmbc ¹H-¹³C HMBC assign_quaternary Assign Quaternary Carbons hmbc->assign_quaternary roesy ¹H-¹H ROESY/NOESY assign_stereo Determine Relative Stereochemistry roesy->assign_stereo assign_protons->hmbc assign_protons->roesy final_structure Final Structure Elucidation assign_quaternary->final_structure assign_stereo->final_structure

Caption: Experimental workflow for NMR signal assignment.

troubleshooting_logic start Problem with NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks overlap Overlapping Signals? start->overlap unknown_peak Unknown Peak? start->unknown_peak broad_peaks_sol Check Concentration Run VT-NMR Check for Impurities broad_peaks->broad_peaks_sol overlap_sol Use Higher Field Run 2D NMR (COSY, HSQC) Change Solvent overlap->overlap_sol unknown_peak_sol D₂O Exchange (for OH) Check Solvent Impurities Run 2D NMR (HMBC) unknown_peak->unknown_peak_sol

Caption: Troubleshooting logic for common NMR issues.

References

Technical Support Center: Synthesis of the Shinjulactone M Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Shinjulactone M core structure. The information is compiled from published synthetic routes and addresses common challenges encountered during the construction of this complex quassinoid.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in synthesizing the this compound core structure?

A1: The synthesis of the this compound core presents several significant challenges:

  • Stereoselective construction of the decalin core: Establishing the correct relative and absolute stereochemistry of the multiple contiguous stereocenters in the decalin ring system is a primary hurdle.

  • Installation of the highly oxygenated and sterically congested core: The dense arrangement of functional groups, including hydroxyls and a lactone bridge, creates considerable steric hindrance, which can impede reagent access and lower reaction yields.

  • Late-stage oxidations: Introducing oxygen functionality at specific, unactivated positions on a complex, late-stage intermediate is often difficult and requires careful selection of reagents and reaction conditions to achieve the desired selectivity.

  • Protecting group strategy: The numerous hydroxyl groups necessitate a multi-step protecting group strategy to ensure chemoselectivity during various transformations, which can increase the overall length of the synthesis and impact the final yield.

Q2: Which key reaction is typically used to construct the core bicyclic system of this compound?

A2: The core bicyclic (decalin) system of quassinoids like this compound is commonly assembled via an intramolecular Diels-Alder (IMDA) reaction . This powerful cycloaddition allows for the formation of the six-membered rings with a degree of stereocontrol. However, achieving the desired stereoselectivity can be challenging and is highly dependent on the substrate and reaction conditions.

Q3: Why is late-stage oxidation a recurring problem in quassinoid synthesis?

A3: Late-stage oxidation is a significant challenge because the advanced intermediates in the synthesis are often large, sterically hindered molecules with multiple potential sites for oxidation. Achieving high regioselectivity and stereoselectivity for the introduction of hydroxyl groups or other oxygenated functionalities on such a complex scaffold is difficult. It often requires extensive screening of oxidizing agents and conditions to find a system that is both effective and selective, avoiding unwanted side reactions or decomposition of the substrate.

Troubleshooting Guides

Poor Stereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction

Problem: The IMDA reaction to form the decalin core results in a low diastereomeric ratio (endo/exo selectivity) or poor facial selectivity, leading to a mixture of stereoisomers that are difficult to separate.

ParameterSuboptimal Condition/ReagentObservationRecommended ActionExpected Outcome
Catalyst Thermal (no catalyst)Low selectivity, mixture of isomers.Use a Lewis acid catalyst such as Et₂AlCl or Me₂AlCl.Increased endo selectivity and improved diastereomeric ratio.
Solvent TolueneModest selectivity.Dichloromethane (CH₂Cl₂) or other polar aprotic solvents may enhance selectivity.Improved diastereomeric ratio.
Temperature High temperature (>110 °C)May favor the thermodynamic product, which may not be the desired isomer. Lower selectivity.Run the reaction at lower temperatures (e.g., -78 °C to room temperature) with a Lewis acid catalyst.Kinetically controlled reaction favoring the desired stereoisomer.
  • Materials: Diene precursor, diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes), anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the diene precursor in anhydrous CH₂Cl₂ under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of Et₂AlCl (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Low Yield in the Late-Stage Oxidation of the Quassinoid Core

Problem: Attempts to introduce a hydroxyl group at a specific C-H bond in a late-stage intermediate result in low yields, a mixture of over-oxidized products, or recovery of starting material.

ParameterSuboptimal Condition/ReagentObservationRecommended ActionExpected Outcome
Oxidizing Agent Strong, non-selective oxidants (e.g., KMnO₄, CrO₃)Over-oxidation and decomposition of the substrate.Use a milder, more selective oxidizing agent such as selenium dioxide (SeO₂) or a directed oxidation using a metal catalyst.Improved yield of the desired hydroxylated product with minimal side reactions.
Reaction Time Prolonged reaction timeFormation of multiple oxidation products and decomposition.Monitor the reaction closely by TLC and quench as soon as the starting material is consumed or the desired product is maximized.Minimized formation of byproducts.
Additives NoneSlow or no reaction.For SeO₂ oxidations, the addition of a catalytic amount of an acid (e.g., acetic acid) or a co-oxidant can improve the reaction rate and yield.Increased reaction rate and higher yield of the desired product.
  • Materials: Advanced quassinoid intermediate, selenium dioxide (SeO₂), dioxane, water.

  • Procedure:

    • To a solution of the quassinoid intermediate in dioxane, add a stoichiometric amount of SeO₂ and a small amount of water.

    • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the black selenium precipitate.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

logical_relationship Troubleshooting Logic for Poor IMDA Stereoselectivity start Poor Stereoselectivity in IMDA Reaction suboptimal Suboptimal Conditions - Thermal Reaction - Non-polar Solvent - High Temperature start->suboptimal Identify Cause recommended Recommended Actions - Use Lewis Acid Catalyst (e.g., Et2AlCl) - Use Polar Aprotic Solvent (e.g., CH2Cl2) - Lower Reaction Temperature suboptimal->recommended Implement Solution outcome Expected Outcome - Improved Diastereomeric Ratio - Kinetically Favored Product - Higher Yield of Desired Isomer recommended->outcome Achieve Result

Caption: Troubleshooting workflow for improving IMDA stereoselectivity.

experimental_workflow General Workflow for Lewis Acid Catalyzed IMDA dissolve Dissolve Diene Precursor in Anhydrous CH2Cl2 cool Cool to -78 °C dissolve->cool add_la Add Lewis Acid (e.g., Et2AlCl) cool->add_la react Stir at -78 °C for 1-4h add_la->react quench Quench with Saturated NaHCO3 (aq) react->quench workup Workup and Extraction quench->workup purify Purify by Chromatography workup->purify

Caption: Experimental workflow for a Lewis Acid catalyzed IMDA reaction.

Technical Support Center: Shinjulactone M in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Shinjulactone M in high-throughput screening (HTS) assays. As specific data for this compound is limited, this guide leverages information from the closely related quassinoid, Shinjulactone A, and general knowledge of challenges encountered with natural products in HTS.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Shinjulactones?

A1: Shinjulactone A, a closely related compound, has been shown to be an efficient blocker of IL-1β-induced NF-κB activation.[1][2][3] It has a reported half-maximal inhibitory concentration (IC50) of approximately 1 µM in endothelial cells.[1][3] This suggests that this compound may also target inflammatory signaling pathways.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects for this compound are not documented, Shinjulactone A has been observed to inhibit NF-κB in a cell type-dependent manner, without affecting lipopolysaccharide-induced NF-κB activation in macrophages.[1][4] This suggests some level of specificity. However, as with many natural products, it is crucial to perform counter-screens to identify and rule out potential off-target activities.

Q3: Is there known cytotoxicity associated with Shinjulactones?

A3: Shinjulactone A, at concentrations of 1-10 µM, did not show cytotoxicity in bovine aortic endothelial cells over a five-day period.[1][4] This suggests that this compound may also have a favorable therapeutic window. Nevertheless, it is essential to determine the cytotoxicity of this compound in your specific cell-based assay.

Q4: What are the general challenges of using quassinoids like this compound in HTS?

A4: Quassinoids, as a class of natural products, can present several challenges in HTS. These may include issues with solubility in aqueous assay buffers, stability over the course of the experiment, and potential for assay interference. Prefractionation of natural product extracts can be a useful strategy to concentrate the active compound and remove interfering or cytotoxic materials.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in assay signal Compound Precipitation: this compound may have low aqueous solubility, leading to inconsistent concentrations in assay wells.- Increase the concentration of the organic solvent (e.g., DMSO) in the final assay volume, ensuring it remains within the tolerance of your assay.- Visually inspect assay plates for any signs of precipitation.- Consider the use of solubility-enhancing excipients.
Compound Instability: The compound may be degrading in the assay buffer or under specific assay conditions (e.g., temperature, pH).- Assess the stability of this compound in your assay buffer over the time course of the experiment using methods like HPLC.- Minimize the incubation time if possible.- Ensure the pH of the assay buffer is within a stable range for the compound.
False positives or negatives Assay Interference: this compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).- Run control experiments with this compound in the absence of the biological target to assess its direct effect on the assay signal.- Use an orthogonal assay with a different detection method to confirm hits.
Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to a decrease in signal that is not target-specific.- Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with this compound at the screening concentrations in parallel with the primary screen.[6][7][8]
Inconsistent IC50 values Inaccurate Pipetting: Inaccurate dispensing of small volumes of a viscous stock solution can lead to concentration errors.- Ensure proper calibration of liquid handling instrumentation.- Use appropriate pipette tips for viscous solutions.- Consider serial dilutions in a less viscous solvent before adding to the assay plate.
Non-specific Binding: The compound may be binding to plate surfaces or other assay components, reducing its effective concentration.- Include a non-ionic detergent (e.g., Tween-20) in the assay buffer.- Consider using low-binding microplates.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Reported IC50 Notes
Shinjulactone A Not specified in resultsNot specified in results~ 1 µMFor inhibition of IL-1β-induced NF-κB activation in endothelial cells.[1][3]
Shinjulactone C C20H22O7374.4Not availablePhysicochemical properties available on PubChem.[9]
Shinjulactone K C22H32O7408.5Not availablePhysicochemical properties available on PubChem.[10]

Experimental Protocols

Protocol 1: NF-κB Activation Assay (based on Shinjulactone A studies)

This protocol is adapted from the methodology used to assess the effect of Shinjulactone A on NF-κB activation.[1][3]

  • Cell Culture: Plate primary endothelial cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with IL-1β (e.g., 10 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with PBS and lyse with an appropriate lysis buffer.

  • Detection: Analyze the cell lysates for phosphorylated p65 (a subunit of NF-κB) and total p65 levels using an ELISA or Western blot.

  • Data Analysis: Normalize the phosphorylated p65 signal to the total p65 signal and calculate the percent inhibition relative to the IL-1β-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT-based)

This is a general protocol to assess the cytotoxicity of this compound.

  • Cell Plating: Seed your chosen cell line in a 96-well plate at a density that will not reach confluency during the experiment.

  • Compound Addition: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Shinjulactone_HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Stock This compound Stock Solution (DMSO) Compound_Addition Compound Addition (Serial Dilution) Compound_Stock->Compound_Addition Dispense Assay_Plate Assay Plate Preparation (Cell Seeding) Assay_Plate->Compound_Addition Transfer Incubation Incubation Compound_Addition->Incubation Stimulation Stimulation (e.g., IL-1β) Incubation->Stimulation Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Stimulation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response

Caption: A typical experimental workflow for high-throughput screening with this compound.

NFkB_Signaling_Pathway IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds Signaling_Cascade Downstream Signaling Cascade IL1R->Signaling_Cascade Activates IKK IKK Complex Signaling_Cascade->IKK Activates Shinjulactone This compound (Hypothesized) Shinjulactone->Signaling_Cascade Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: The hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Troubleshooting_Logic Start Inconsistent HTS Data Check_Precipitation Visually Inspect Plates for Precipitation Start->Check_Precipitation Precipitation_Yes Increase DMSO or Use Solubilizers Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Observed Check_Precipitation->Precipitation_No No Check_Interference Run Assay Controls (w/o target) Precipitation_No->Check_Interference Interference_Yes Use Orthogonal Assay Check_Interference->Interference_Yes Yes Interference_No No Interference Check_Interference->Interference_No No Check_Cytotoxicity Perform Cytotoxicity Assay Interference_No->Check_Cytotoxicity Cytotoxicity_Yes Lower Compound Concentration Check_Cytotoxicity->Cytotoxicity_Yes Yes Cytotoxicity_No Not Cytotoxic Check_Cytotoxicity->Cytotoxicity_No No Review_Protocol Review Liquid Handling and Plate Type Cytotoxicity_No->Review_Protocol

Caption: A logical flowchart for troubleshooting common issues in HTS assays with this compound.

References

Addressing Off-Target Effects of Shinjulactone M and Related Quassinoids in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Shinjulactone M and other quassinoid compounds in experimental assays. Given the limited publicly available data specifically for this compound, this guide leverages information on the broader class of quassinoids and the closely related compound, Shinjulactone A, to provide a framework for identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets and off-targets of this compound?

A1: Currently, there is a significant lack of publicly available information specifically identifying the intended on-targets and known off-targets of this compound. Research has more thoroughly characterized the related compound, Shinjulactone A, which is known to inhibit IL-1β-induced NF-κB activation in endothelial cells.[1][2][3] However, it does not affect LPS-induced NF-κB activation in macrophages, suggesting a degree of cell-type or stimulus specificity in its action.[1][2][3] Quassinoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects, often with mechanisms that are not fully elucidated but may involve the general inhibition of protein synthesis.[4][5]

Q2: I am observing unexpected or inconsistent results in my assay when using this compound. Could these be off-target effects?

A2: Yes, unexpected or inconsistent results are a common indicator of potential off-target effects for any small molecule, including this compound. These can manifest as:

  • High cytotoxicity at concentrations where the on-target effect is not observed.

  • Contradictory results between different assay formats (e.g., biochemical vs. cell-based).

  • Phenotypes that are inconsistent with the known biology of the intended target.

  • Variability in results across different cell lines.

It is crucial to systematically investigate these observations to distinguish between on-target and off-target phenomena.

Q3: What are the first steps I should take to investigate potential off-target effects of this compound?

A3: A logical first step is to perform dose-response experiments in multiple cell lines and with different assay readouts. This will help establish a therapeutic window and identify if the observed phenotype is consistent across various biological contexts. Additionally, employing a structurally related but inactive compound as a negative control can help to determine if the observed effects are specific to the chemical scaffold of this compound.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed in Cell-Based Assays

If you are observing significant cell death at or below the concentration required to see your desired effect, consider the following troubleshooting steps and validation experiments.

Troubleshooting Workflow

A High Cytotoxicity Observed B Determine IC50 for Cytotoxicity and EC50 for On-Target Effect A->B C Is there a sufficient therapeutic window? B->C D Proceed with experiments within the therapeutic window C->D Yes E Investigate Off-Target Toxicity C->E No F Perform Target Knockdown/Knockout Experiments E->F G Does knockdown/knockout rescue the cytotoxic phenotype? F->G H Cytotoxicity is likely on-target G->H No I Cytotoxicity is likely off-target G->I Yes

A workflow for troubleshooting high cytotoxicity.

Experimental Protocols:

  • Cell Viability Assays:

    • Method: Plate cells at a desired density and treat with a serial dilution of this compound for a relevant time course (e.g., 24, 48, 72 hours).

    • Readout: Use a standard cell viability reagent such as MTT, resazurin, or a commercial ATP-based assay (e.g., CellTiter-Glo®).

    • Analysis: Calculate the IC50 value for cytotoxicity.

  • On-Target Engagement Assay:

    • Method: In parallel with the viability assay, measure the on-target effect of this compound using a relevant biomarker or functional readout.

    • Analysis: Calculate the EC50 value for the on-target effect and compare it to the cytotoxicity IC50.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

A common challenge is when a compound shows high potency in a biochemical assay (e.g., with a purified enzyme) but is significantly less potent or shows a different phenotype in a cell-based assay.

Troubleshooting Logic

A Potent in Biochemical Assay B Weak or Different Phenotype in Cellular Assay A->B C Possible Causes B->C D Poor Cell Permeability C->D E Compound Efflux C->E F Cellular Metabolism of Compound C->F G Off-Target Engagement Dominates Cellular Phenotype C->G

Potential reasons for discrepancies between assay types.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This method assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

    • Method:

      • Treat intact cells with various concentrations of this compound.

      • Heat the cells to a range of temperatures to induce protein denaturation and precipitation.

      • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

      • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

    • Interpretation: An increase in the melting temperature of the target protein in the presence of this compound confirms cellular engagement.

  • Target Deconvolution using Chemical Proteomics:

    • Principle: This approach aims to identify all proteins that interact with a small molecule in a cellular context.

    • Method (Affinity Purification-Mass Spectrometry):

      • Synthesize a derivative of this compound with an affinity tag (e.g., biotin) and a linker.

      • Immobilize the tagged compound on beads (e.g., streptavidin-agarose).

      • Incubate the beads with cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins and identify them by mass spectrometry.

      • Perform a competition experiment with an excess of the untagged this compound to confirm the specificity of the interactions.

Strategies for Off-Target Validation

To rigorously validate potential off-target effects, a combination of orthogonal approaches is recommended.

Validation Workflow

A Hypothesized Off-Target Identified B Kinome Profiling A->B C Proteome-wide Profiling (e.g., CETSA-MS) A->C D Genetic Validation (CRISPR/siRNA) A->D E Does knockdown of the off-target phenocopy the compound effect? D->E F Is the compound's effect lost in the knockout/knockdown cells? D->F G Strong evidence for off-target effect E->G Yes F->G Yes

A workflow for validating a hypothesized off-target.

Experimental Protocols:

  • Kinome Profiling:

    • Principle: To screen for off-target interactions with a large panel of kinases, as they are common off-targets for many small molecules.

    • Method: Submit this compound to a commercial kinome scanning service (e.g., KINOMEscan™, Eurofins). The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

    • Data Presentation: The results are usually presented as percent inhibition or binding affinity.

Putative Off-Target KinasePercent Inhibition @ 1 µMKd (nM)
Kinase A95%50
Kinase B80%200
Kinase C50%>1000
Example table for summarizing kinome scan data.
  • CRISPR-Cas9 Mediated Gene Knockout:

    • Principle: To determine if the observed phenotype is dependent on the presence of the hypothesized off-target protein.

    • Method:

      • Design and validate guide RNAs (gRNAs) targeting the gene of the putative off-target.

      • Deliver Cas9 nuclease and the gRNAs into the cells of interest.

      • Select and expand single-cell clones.

      • Verify gene knockout by sequencing and Western blot.

      • Treat the knockout cells and wild-type control cells with this compound and assess the phenotype of interest.

    • Interpretation: If the knockout cells are resistant to the effect of this compound, it strongly suggests that the phenotype is mediated by that off-target protein.

By employing these systematic troubleshooting and validation strategies, researchers can gain a clearer understanding of the on- and off-target activities of this compound and other quassinoid compounds, leading to more robust and reproducible experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of Shinjulactone M Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of Shinjulactone M derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability with our this compound derivative. Is this expected?

A1: Yes, this is a common challenge. This compound belongs to the quassinoid class of compounds, which are known for their complex structures and often poor physicochemical properties leading to low oral bioavailability.[1][2] Literature on related quassinoids reports oral bioavailability of less than 6%.[3] This is primarily due to poor aqueous solubility and potentially extensive first-pass metabolism.[4]

Q2: What are the primary formulation strategies to improve the solubility of this compound derivatives?

A2: Given that this compound derivatives are likely poorly soluble, several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[5][7]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[7]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[8]

Q3: What in vitro models are recommended for assessing the permeability of this compound derivatives?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[9] This assay can predict in vivo absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Q4: Can chemical modification of a this compound derivative improve its bioavailability?

A4: Yes, creating prodrugs is a common strategy.[8] An esterified prodrug, for instance, can increase the permeability of a highly soluble drug. This involves modifying the chemical structure to improve its physicochemical properties, with the modification being cleaved in vivo to release the active parent drug.[8]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Potential Cause Troubleshooting Step
Poor aqueous solubility of the derivative in the assay buffer. Incorporate a low percentage of a solubilizing agent, such as bovine serum albumin (BSA), in the assay buffer to improve solubility and reduce non-specific binding to the assay plates.[10]
The compound is an efflux transporter substrate (e.g., P-gp). Perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[9][10] Consider co-administration with a known P-gp inhibitor in subsequent experiments.
Low recovery of the compound after the assay. Low recovery can indicate issues with poor solubility, non-specific binding, metabolism by Caco-2 cells, or accumulation within the cell monolayer.[10] Analyze the cell lysate and the plate material to quantify the missing compound.
Compromised Caco-2 cell monolayer integrity. Regularly check the transepithelial electrical resistance (TEER) of the monolayers. Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.[9]
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent dissolution of the formulation in the gastrointestinal tract. Optimize the formulation to ensure consistent and complete dissolution. For preclinical studies, consider using a solution formulation with co-solvents if possible to establish a baseline.
Food effects influencing absorption. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.
Saturation of metabolic enzymes or transporters at higher doses. Perform dose-escalation studies to determine if the pharmacokinetics are linear over the intended dose range.
Inter-animal variability in gut physiology. Increase the number of animals per group to improve the statistical power of the study and account for biological variability.

Experimental Protocols

Caco-2 Permeability Assay for Poorly Soluble Compounds

This protocol provides a general framework for assessing the intestinal permeability of this compound derivatives.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.

  • Optionally, perform a Lucifer yellow permeability assay as an additional check for monolayer integrity.

3. Preparation of Dosing and Receiver Solutions:

  • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the final desired concentration. The final DMSO concentration should be low (e.g., <1%) to avoid cytotoxicity.

  • For poorly soluble compounds, consider adding 1% BSA to the basolateral (receiver) chamber to maintain sink conditions and improve recovery.

4. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Add the dosing solution to the apical (A) chamber and fresh transport buffer (with or without BSA) to the basolateral (B) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from the apical chamber.

5. Efflux Assessment (Basolateral to Apical - B-A):

  • Perform the assay as described above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

6. Sample Analysis:

  • Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method, such as LC-MS/MS.

7. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt = rate of drug appearance in the receiver chamber

    • A = surface area of the membrane

    • C0 = initial concentration in the donor chamber

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, related quassinoids are known to interact with key inflammatory pathways. For instance, the related compound Shinjulactone A has been shown to inhibit the NF-κB signaling pathway.[11][12] Additionally, Oncostatin M (OSM) is known to activate the JAK/STAT signaling pathway.[13]

NF-κB Signaling Pathway Inhibition (Hypothesized for this compound Derivatives)

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene ShinjulactoneM This compound Derivative ShinjulactoneM->IKK inhibits IkB_NFkB->NFkB releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.

JAK/STAT Signaling Pathway Activated by Oncostatin M

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm OSM Oncostatin M OSMR OSM Receptor OSM->OSMR JAK JAK OSMR->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates Gene Gene Transcription Nucleus->Gene

Caption: Activation of the JAK/STAT signaling pathway by Oncostatin M.

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Workflow Start Start: Poorly Soluble This compound Derivative Formulation Formulation Development (e.g., ASD, SEDDS, Nanocrystals) Start->Formulation InVitro In Vitro Screening (Solubility, Dissolution, Caco-2 Permeability) Formulation->InVitro Optimization Lead Formulation Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Pharmacokinetic Study (Rodent Model) Optimization->InVivo Proceed Analysis Data Analysis (Bioavailability Calculation) InVivo->Analysis End End: Bioavailability Enhanced Formulation Analysis->End

Caption: A general experimental workflow for enhancing the bioavailability of this compound derivatives.

References

Validation & Comparative

Shinjulactone A Demonstrates Potent Anti-inflammatory Effects via NF-κB Inhibition: A Comparative Analysis with Shinjulactone M (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the anti-inflammatory effects of Shinjulactone M versus Shinjulactone A is not currently possible due to the absence of published scientific literature on the biological activity of this compound.

This guide, therefore, focuses on the well-documented anti-inflammatory properties of Shinjulactone A, providing a comprehensive overview of its mechanism of action, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals.

Shinjulactone A, a quassinoid isolated from Ailanthus altissima, has emerged as a significant inhibitor of inflammatory processes, particularly in the context of vascular inflammation.[1][2][3][4] Its primary mechanism of action involves the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells.[1][2][3][4]

Quantitative Analysis of Shinjulactone A's Anti-inflammatory Activity

The inhibitory effects of Shinjulactone A on key inflammatory markers have been quantified in several studies. The following table summarizes the available data on its potency.

CompoundTargetCell TypeStimulusIC50 ValueReference
Shinjulactone A NF-κB ActivationEndothelial CellsIL-1β~1 µM[1][2]
This compound ---Data Not Available-

Mechanism of Action: NF-κB and MAPK Signaling Pathways

Shinjulactone A exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway in endothelial cells.[1][2] It has been shown to be an efficient blocker of Interleukin-1β (IL-1β)-induced NF-κB activation.[1][2][4] Notably, this inhibitory effect appears to be cell-type specific, as Shinjulactone A did not affect lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.[1][2] This suggests a targeted mechanism that may offer a safer therapeutic profile by not impairing the innate immune response in macrophages.[1][3]

Information regarding the effect of Shinjulactone A on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is not detailed in the provided search results. The MAPK pathway is another critical regulator of inflammation, and its interaction with Shinjulactone A warrants further investigation.[5][6][7][8]

Caption: Shinjulactone A inhibits IL-1β-induced NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Shinjulactone A.

Cell Viability Assay
  • Objective: To determine the cytotoxicity of Shinjulactone A.

  • Cell Line: Bovine Aortic Endothelial Cells (BAECs).

  • Method:

    • Seed BAECs in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of Shinjulactone A (e.g., 1, 5, 10 µM) or a known cytotoxic agent (e.g., Bay 11-7082) for 24-48 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

NF-κB Activation Assay (Western Blot)
  • Objective: To measure the effect of Shinjulactone A on the phosphorylation of the NF-κB p65 subunit.

  • Cell Line: BAECs.

  • Method:

    • Pre-treat BAECs with various concentrations of Shinjulactone A for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 30 minutes.

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Monocyte Adhesion Assay
  • Objective: To assess the effect of Shinjulactone A on the adhesion of monocytes to endothelial cells.

  • Cell Lines: BAECs and THP-1 (human monocytic cell line).

  • Method:

    • Grow BAECs to confluence in 24-well plates.

    • Pre-treat BAECs with Shinjulactone A for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 6 hours.

    • Label THP-1 cells with a fluorescent dye (e.g., Calcein-AM).

    • Add the labeled THP-1 cells to the BAEC monolayer and incubate for 30 minutes.

    • Gently wash the non-adherent THP-1 cells with PBS.

    • Quantify the adherent cells by fluorescence microscopy or a fluorescence plate reader.

G Experimental Workflow for Shinjulactone A Anti-inflammatory Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture BAECs and THP-1 cells Pre-treatment Pre-treat BAECs with Shinjulactone A Cell_Culture->Pre-treatment Stimulation Stimulate BAECs with IL-1β Pre-treatment->Stimulation Viability Cell Viability (CCK-8) Stimulation->Viability NFkB NF-κB Activation (Western Blot) Stimulation->NFkB Adhesion Monocyte Adhesion (Fluorescence) Stimulation->Adhesion Data_Quant Data Quantification and Analysis Viability->Data_Quant NFkB->Data_Quant Adhesion->Data_Quant

Caption: Workflow for assessing Shinjulactone A's anti-inflammatory effects.

Conclusion

The available evidence strongly supports Shinjulactone A as a potent anti-inflammatory agent with a specific mechanism of action targeting NF-κB activation in endothelial cells. This makes it a promising candidate for further investigation in the context of inflammatory diseases, particularly atherosclerosis.[1][2][3][4] Future research should aim to elucidate its effects on other inflammatory pathways, such as the MAPK pathway, and to conduct in vivo studies to validate its therapeutic potential. While a direct comparison with this compound is not feasible at this time, the comprehensive data on Shinjulactone A provides a solid foundation for the development of novel anti-inflammatory therapeutics.

References

Comparative Analysis of Shinjulactone A and Other NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Biological Activity for Researchers and Drug Development Professionals

In the landscape of therapeutic development, particularly for inflammatory diseases and cancer, the nuclear factor-kappa B (NF-κB) signaling pathway remains a critical target. This guide provides a comparative analysis of Shinjulactone A, a natural quassinoid, alongside other well-characterized inhibitors of the NF-κB pathway: BAY 11-7082, Parthenolide, and MG132. The objective is to offer a clear, data-driven comparison of their biological activities to aid researchers in selecting appropriate compounds for their studies.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data for Shinjulactone A and its comparators. It is important to note that the experimental conditions, such as cell lines and stimuli, can vary between studies, which may affect the absolute values.

CompoundTarget/MechanismNF-κB Inhibition (IC50)CytotoxicityAdditional Notes
Shinjulactone A Inhibition of IL-1β-induced NF-κB activation~1 µM[1][2]No significant cytotoxicity observed at 1-10 µM in bovine aortic endothelial cells (BAECs) over 5 days[1].Also inhibits the endothelial-mesenchymal transition (EndMT)[1][2]. Exhibits cell-type-specific inhibition of NF-κB[1].
BAY 11-7082 Irreversible inhibitor of IκBα phosphorylation10 µM (TNFα-induced IκBα phosphorylation in tumor cells)Shows considerable cytotoxicity, particularly with long-term treatment[1][2]. IC50 for cytotoxicity can be in the nM range in some cancer cell lines.Broad-spectrum anti-inflammatory activity[1].
Parthenolide Primarily targets the IκB kinase (IKK) complexSignificant inhibition observed at 15-70 µM; specific IC50 varies.Cytotoxic to various cancer cell lines with IC50 values typically in the low µM range.A naturally occurring sesquiterpene lactone.
MG132 Proteasome inhibitor; prevents IκBα degradationIndirectly inhibits NF-κB activation. IC50 for proteasome inhibition is in the nM range.Induces apoptosis and growth inhibition in various cell lines in the µM and sub-µM range.A potent, reversible, and cell-permeable proteasome inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

Objective: To measure the inhibition of stimulus-induced NF-κB activation by a test compound.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (Shinjulactone A, BAY 11-7082, etc.).

  • Stimulating agent (e.g., Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α)).

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add the stimulating agent (e.g., 10 ng/mL IL-1β) to the wells (except for the unstimulated control) and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and then add 1X passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry: Transfer the cell lysate to a white 96-well luminometer plate. Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cell line.

Materials:

  • Cell line of interest (e.g., BAECs, HeLa, etc.).

  • Complete cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear tissue culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value for cytotoxicity.

Visualizing the IL-1β-Induced NF-κB Signaling Pathway

The following diagram illustrates the signaling cascade initiated by IL-1β, leading to the activation of NF-κB, and indicates the points of inhibition by the compounds discussed.

G IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R MyD88 MyD88 IL-1R->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK Complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocates Gene Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene Expression Shinjulactone A_node Shinjulactone A Shinjulactone A_node->IRAKs Inhibits BAY117082_node BAY 11-7082 BAY117082_node->IKK Complex Inhibits Parthenolide_node Parthenolide Parthenolide_node->IKK Complex Inhibits MG132_node MG132 MG132_node->Proteasome Inhibits

Caption: IL-1β induced NF-κB signaling pathway and points of inhibition.

References

Shinjulactone M and Paclitaxel: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis between Shinjulactone M and the widely-used chemotherapeutic agent paclitaxel is currently not feasible due to a significant lack of scientific literature and experimental data on the anticancer properties of this compound. Extensive searches for its mechanism of action, cytotoxicity, and effects on signaling pathways in cancer have yielded no relevant results.

Conversely, paclitaxel is a well-established antineoplastic agent with a vast body of research supporting its clinical use. This guide will provide a detailed overview of paclitaxel's characteristics and, in lieu of a direct comparison, will outline the necessary experimental data that would be required for a future comparative analysis should information on this compound become available.

Paclitaxel: An Overview

Paclitaxel, a member of the taxane class of drugs, is a potent inhibitor of cell division.[1] It is a cornerstone in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[2][3]

Mechanism of Action

Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2][4][5] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[6][7] This hyper-stabilization of microtubules leads to the formation of nonfunctional microtubule bundles and disrupts the mitotic spindle assembly.[5][6] Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1][5]

dot

Caption: Paclitaxel's mechanism of action targeting microtubule stability.

Data Tables for Future Comparative Analysis

To facilitate a future comparative analysis upon the availability of data for this compound, the following tables outline the key quantitative parameters that would be necessary.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cancer Cell LineThis compoundPaclitaxel
Breast Cancer
MCF-7Data Not Available[Insert Data]
MDA-MB-231Data Not Available[Insert Data]
Ovarian Cancer
A2780Data Not Available[Insert Data]
SK-OV-3Data Not Available[Insert Data]
Lung Cancer
A549Data Not Available[Insert Data]
H460Data Not Available[Insert Data]
Prostate Cancer
PC-3Data Not Available[Insert Data]
DU145Data Not Available[Insert Data]

Table 2: Effects on Cell Cycle Distribution (% of cells in each phase)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control[Insert Data][Insert Data][Insert Data]
This compoundData Not AvailableData Not AvailableData Not Available
Paclitaxel[Insert Data][Insert Data][Insert Data]

Experimental Protocols for Future Studies

Should research on the anticancer properties of this compound commence, the following standard experimental protocols would be essential for generating comparative data.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound or paclitaxel for 48 or 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

dot

MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cancer cells with this compound or paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

dot

Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and fix cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Determine cell cycle distribution D->E

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Conclusion

While a direct comparative analysis of this compound and paclitaxel is not currently possible, this guide provides a comprehensive overview of paclitaxel's established role in cancer therapy and a framework for the future evaluation of this compound. The provided data tables and experimental protocols can serve as a roadmap for researchers to generate the necessary data to elucidate the potential of this compound as an anticancer agent and enable a meaningful comparison with existing therapeutics like paclitaxel. Further research into the biological activities of this compound is imperative to determine its potential role in oncology.

References

Benchmarking Shinjulactone M: A Comparative Analysis Against Known PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound, Shinjulactone M, against established kinase inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive evaluation of this compound's potential as a novel kinase inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of well-characterized kinase inhibitors targeting key components of the PI3K/Akt/mTOR pathway. These values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% and serve as a benchmark for evaluating the potency of novel compounds like this compound.[4]

CompoundTarget Kinase(s)IC50 (nM)Reference Compound
This compound PI3Kα (Hypothetical) [Insert Experimental Data] -
GDC-0941 (Pictilisib)p110α, p110δ3Yes[5]
MK-2206Akt1, Akt2, Akt38, 12, 65Yes[5]
ZSTK474Class I PI3K<1000Yes[5][6]
PI-103p110α, DNA-PK, mTOR8, 14, 20Yes[5]
XL147Class I PI3KVaries by isoformYes[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay: Mobility Shift Assay

This protocol details a mobility shift assay to determine the in vitro inhibitory activity of this compound against a target kinase (e.g., PI3Kα).

Objective: To quantify the IC50 value of this compound for the target kinase.

Materials:

  • Recombinant human target kinase

  • Fluorescently labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (and other test compounds)

  • Kinase reaction buffer

  • Stop solution

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, fluorescently labeled substrate peptide, and ATP in the kinase reaction buffer.

  • Initiation of Reaction: Add the diluted compounds (including this compound and controls) to the reaction mixture.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Electrophoretic Separation: The phosphorylated and non-phosphorylated substrate peptides are separated by capillary electrophoresis based on their charge difference.

  • Data Acquisition: The amount of phosphorylated and non-phosphorylated substrate is quantified by detecting the fluorescent signal.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7][8]

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Shinjulactone_M This compound Shinjulactone_M->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound & Controls C Add Compounds to Reaction Mixture A->C B Prepare Kinase Reaction Mixture B->C D Incubate at 30°C C->D E Stop Reaction D->E F Separate Products by Capillary Electrophoresis E->F G Quantify Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for kinase inhibition screening.

References

Independent Verification of Shinjulactone M's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment and Clarification:

Initial literature searches for "Shinjulactone M" did not yield specific results. However, extensive research exists for a closely related compound, Shinjulactone A , a quassinoid isolated from Ailanthus altissima. Given the specificity of the user's request regarding the mechanism of action, which is well-documented for Shinjulactone A, this guide will proceed under the assumption that the query pertains to Shinjulactone A. This comparative analysis focuses on the independent verification of Shinjulactone A's mechanism of action, juxtaposing its performance with established and alternative NF-κB inhibitors.

Executive Summary

Shinjulactone A has been identified as a potent inhibitor of interleukin-1β (IL-1β)-induced nuclear factor-kappa B (NF-κB) activation in endothelial cells, a key process in vascular inflammation and the pathogenesis of atherosclerosis.[1][2] This guide provides a comparative analysis of Shinjulactone A with two other NF-κB inhibitors: the well-established synthetic compound Bay 11-782 and the natural product Parthenolide . The comparison focuses on their efficacy in inhibiting NF-κB, effects on monocyte adhesion, and their cytotoxicity profiles in endothelial cells.

Comparison of Efficacy and Cytotoxicity

The following table summarizes the quantitative data on the efficacy and cytotoxicity of Shinjulactone A, Bay 11-782, and Parthenolide in endothelial cells.

CompoundTarget PathwayEfficacy (NF-κB Inhibition)Cytotoxicity in Endothelial CellsKey Findings
Shinjulactone A IL-1β-induced NF-κB activationIC₅₀ ≈ 1 µM[1][2]Low cytotoxicity observed at concentrations up to 10 µM over 5 days.[1]Selectively inhibits IL-1β-induced NF-κB activation in endothelial cells but not LPS-induced activation in macrophages.[1]
Bay 11-782 General NF-κB activation (inhibits IκBα phosphorylation)[3][4]Near complete inhibition at 1 µM.[1]Shows considerable cytotoxicity with long-term treatment.[1][5]Broad-spectrum NF-κB inhibitor.[4]
Parthenolide General NF-κB activation (inhibits IKK complex)[6][7]Significant NF-κB inhibition at concentrations of 15-70 µM in other cell types.[8]IC₅₀ for proliferation of HUVECs is 2.8 µM.[6][9]Natural sesquiterpene lactone with anti-inflammatory and anti-cancer properties.[6]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for these compounds involves the inhibition of the NF-κB signaling pathway, albeit through different specific targets.

Shinjulactone A's Proposed Mechanism

Shinjulactone A appears to act upstream of NF-κB activation in a manner specific to IL-1β signaling in endothelial cells. It leads to a dose-dependent decrease in the phosphorylation of the p65 subunit of NF-κB.[1]

G IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Upstream Upstream Signaling (Cell-type/Ligand Specific) IL1R->Upstream IKK IKK Complex Upstream->IKK ShinjulactoneA Shinjulactone A ShinjulactoneA->Upstream IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases pNFkB p-NF-κB (p-p65/p50) NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates

Figure 1: Proposed signaling pathway for Shinjulactone A's inhibition of IL-1β-induced NF-κB activation.
Comparative Mechanisms of Bay 11-782 and Parthenolide

Bay 11-782 is a more direct and broad inhibitor of NF-κB, irreversibly inhibiting the phosphorylation of IκBα.[3] Parthenolide acts on the IKK complex, preventing the degradation of IκBα and IκBβ.[7]

G cluster_bay Bay 11-782 cluster_parthenolide Parthenolide Bay11782 Bay 11-782 pIkBa p-IκBα Bay11782->pIkBa IkBa_degradation IκBα Degradation pIkBa->IkBa_degradation leads to degradation Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK IKK->pIkBa phosphorylates Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK NFkB_release NF-κB Release IkBa_degradation->NFkB_release allows NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation and G cluster_workflow Western Blot Workflow Start Plate Endothelial Cells Pretreat Pre-treat with Inhibitor Start->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-p-p65) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Analyze Analyze & Normalize Detect->Analyze G cluster_workflow Monocyte Adhesion Assay Workflow Start Culture Endothelial Cells to Confluence Treat Treat with Inhibitor & IL-1β Start->Treat CoCulture Co-culture Labeled Monocytes with Endothelial Cells Treat->CoCulture Label Label Monocytes (e.g., Calcein-AM) Label->CoCulture Wash Wash to Remove Non-adherent Cells CoCulture->Wash Quantify Quantify Adherent Monocytes (Fluorescence Microscopy) Wash->Quantify G cluster_trypan Trypan Blue Exclusion cluster_mtt MTT Assay Start_TB Culture & Treat Cells Harvest_TB Harvest & Stain with Trypan Blue Start_TB->Harvest_TB Count_TB Count Viable/Non-viable Cells Harvest_TB->Count_TB Start_MTT Seed & Treat Cells MTT_Inc Incubate with MTT Start_MTT->MTT_Inc Solubilize Solubilize Formazan MTT_Inc->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs

References

Unraveling the Metabolic Maze: A Comparative Guide to Shinjulactone M-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new in-depth guide offers researchers a comparative analysis of the metabolic landscape in cells treated with the promising anti-cancer compound, Shinjulactone M. This publication provides a detailed examination of the anticipated metabolic reprogramming induced by this compound, positioning it as a potential modulator of cancer cell metabolism through the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

While direct metabolomic studies on this compound are still emerging, this guide synthesizes data from related compounds and the known effects of HIF-1 inhibition to present a robust comparative framework. The guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in easily digestible formats to facilitate further investigation into this novel therapeutic agent.

The Warburg Effect Reversed: this compound's Predicted Impact on Cancer Cell Metabolism

Cancer cells are known to rewire their metabolism to fuel rapid proliferation, a phenomenon famously termed the "Warburg effect." This metabolic shift is characterized by a heightened rate of glycolysis, even in the presence of ample oxygen. A key orchestrator of this metabolic reprogramming is the transcription factor HIF-1.[1][2] In hypoxic tumor microenvironments, HIF-1 is stabilized and promotes the expression of genes that enhance glucose uptake and glycolysis.[1][3]

Natural products with structural similarities to this compound have been demonstrated to inhibit HIF-1 activation.[4] This guide operates on the hypothesis that this compound shares this mechanism of action, leading to a reversal of the Warburg effect. The anticipated metabolic consequences of this compound treatment are a decrease in glycolytic flux and a potential reactivation of mitochondrial respiration.

Comparative Metabolomic Profile: A Hypothetical Analysis

The following table outlines the expected changes in key metabolites in cancer cells following treatment with a HIF-1 inhibitor like this compound, compared to untreated cancer cells which exhibit a glycolytic phenotype.

Metabolic PathwayMetaboliteExpected Change with this compound TreatmentRationale
Glycolysis GlucoseDecreased UptakeHIF-1 upregulates glucose transporters (e.g., GLUT1); inhibition would reduce glucose import.[5]
Glucose-6-phosphateDecreaseReduced glucose uptake and potential inhibition of hexokinase activity.
Fructose-1,6-bisphosphateDecreasePFKFB3, an activator of glycolysis, is a HIF-1 target gene.
PyruvateDecreaseReduced glycolytic flux leads to lower pyruvate production.
LactateSignificant DecreaseHIF-1 promotes the conversion of pyruvate to lactate by upregulating LDH-A.[5]
TCA Cycle CitrateIncreaseWith glycolysis inhibited, pyruvate may be shunted to the TCA cycle.
α-KetoglutarateIncreaseIncreased influx into the TCA cycle.
SuccinateIncreaseAccumulation can further inhibit HIF-1 prolyl hydroxylases, a potential feedback loop.
FumarateIncreaseIncreased TCA cycle activity.
MalateIncreaseIncreased TCA cycle activity.
Pentose Phosphate Pathway Ribose-5-phosphateDecreaseReduced availability of glycolytic intermediates to fuel the PPP.
Amino Acid Metabolism GlutamineIncreased UptakeCells may increase glutamine consumption to fuel the TCA cycle (anaplerosis) as an alternative energy source.[6]
GlutamateIncreaseConversion of glutamine to glutamate for entry into the TCA cycle.

Visualizing the Mechanism: HIF-1 Signaling and Metabolomics Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, this guide includes detailed diagrams generated using Graphviz.

HIF1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolic Output Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Hypoxia Hypoxia (Low Oxygen) PHDs PHDs Hypoxia->PHDs Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor->PI3K_Akt_mTOR HIF1a_protein HIF-1α (protein) PI3K_Akt_mTOR->HIF1a_protein Promotes Translation HIF1a_protein->PHDs Substrate pVHL pVHL HIF1a_protein->pVHL Binds if Hydroxylated HIF1_complex HIF-1 (HIF-1α/HIF-1β) HIF1a_protein->HIF1_complex Dimerizes PHDs->HIF1a_protein Hydroxylates Proteasome Proteasomal Degradation pVHL->Proteasome Targets for Degradation HIF1b_protein HIF-1β (ARNT) (protein) HIF1b_protein->HIF1_complex Shinjulactone_M This compound (Hypothesized) Shinjulactone_M->HIF1_complex Inhibits Activity HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Activates Glycolysis ↑ Glycolysis (Warburg Effect) Gene_Expression->Glycolysis Angiogenesis ↑ Angiogenesis (VEGF) Gene_Expression->Angiogenesis

Caption: Hypothesized mechanism of this compound via HIF-1 inhibition.

Metabolomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_data_acq 2. Data Acquisition cluster_data_proc 3. Data Processing & Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Groups: - Vehicle Control - this compound Cell_Culture->Treatment Quenching Metabolism Quenching (e.g., Cold Methanol) Treatment->Quenching Extraction Metabolite Extraction (e.g., Bligh-Dyer Method) Quenching->Extraction LC_MS Untargeted LC-MS/MS Analysis (e.g., UHPLC-QTOF-MS) Extraction->LC_MS Peak_Picking Peak Picking & Alignment LC_MS->Peak_Picking Normalization Data Normalization (e.g., to cell number) Peak_Picking->Normalization Stats Statistical Analysis (e.g., PCA, OPLS-DA, Volcano Plot) Normalization->Stats Identification Metabolite Identification (MS/MS fragmentation, database search) Stats->Identification Pathway_Analysis Pathway Analysis (e.g., MetaboAnalyst) Identification->Pathway_Analysis

Caption: Experimental workflow for comparative metabolomics.

Detailed Experimental Protocols

A successful comparative metabolomics study hinges on meticulous and reproducible experimental design.[7] The following protocol outlines a standard workflow for analyzing the metabolic effects of this compound on a cancer cell line.

1. Cell Culture and Treatment:

  • Cell Line: Select a cancer cell line known to exhibit the Warburg effect (e.g., HeLa, HCT116).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include multiple biological replicates for each condition.

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).[8]

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate. A common method is the Bligh-Dyer extraction to separate polar and non-polar metabolites.[7]

  • Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen and store it at -80°C until analysis.

3. Untargeted Metabolomics via UHPLC-QTOF-MS:

  • Instrumentation: Utilize an ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer.[9]

  • Chromatographic Separation: Reconstitute the dried metabolite extracts in a suitable solvent. Separate the metabolites using a reverse-phase or HILIC column with a gradient elution.

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Perform MS1 scans for metabolite profiling and data-dependent MS2 scans for fragmentation data to aid in identification.[9]

4. Data Analysis:

  • Data Processing: Use software such as MZmine or XCMS for peak picking, feature alignment, and normalization.

  • Statistical Analysis: Employ multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), to identify significant differences between the treated and control groups.

  • Metabolite Identification: Identify significantly altered metabolites by comparing their accurate mass and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Use tools like MetaboAnalyst to map the identified metabolites to metabolic pathways and determine the biological processes most affected by this compound treatment.

This guide provides a foundational framework for researchers to explore the metabolic impact of this compound. The provided protocols and hypothetical data serve as a starting point for designing experiments that will further elucidate the therapeutic potential of this and other HIF-1 inhibiting compounds.

References

Safety Operating Guide

Shinjulactone M: Essential Guidance for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Shinjulactone M is currently available. The following disposal procedures are based on the chemical properties of related quassinoid compounds and general best practices for handling potentially cytotoxic materials. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Executive Summary

Inferred Chemical and Physical Properties

The following table summarizes the known properties of related Shinjulactone compounds to provide an indication of the expected characteristics of this compound.

PropertyShinjulactone BShinjulactone C[4]Shinjulactone K[5]
Molecular Formula C₁₉H₂₂O₇C₂₀H₂₂O₇C₂₂H₃₂O₇
Molecular Weight 362.38 g/mol 374.4 g/mol 408.5 g/mol
Appearance Solid (assumed)Solid (assumed)Solid (assumed)
Solubility Data not availableData not availableData not available

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This process is designed to minimize exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, all personnel must wear appropriate PPE, including:

  • Disposable nitrile gloves

  • Safety goggles or a face shield

  • A lab coat, preferably disposable

Waste Segregation and Collection

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.[6][7][8]

  • Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, bench paper, empty vials) into a designated, leak-proof, and puncture-resistant container.

    • The container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[8][9]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.

    • The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name and concentration.

    • Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

  • Sharps Waste:

    • Dispose of all sharps contaminated with this compound (e.g., needles, scalpels) in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[7][8]

Decontamination
  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • Use a deactivating solution recommended by your institution's EHS department. If a specific deactivating agent is not known, a solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol can be effective for many organic compounds, but its suitability should be confirmed.

Storage and Labeling
  • Store all cytotoxic waste containers in a designated, secure area with limited access.

  • Ensure all containers are properly sealed and labeled with the contents, date, and responsible researcher's name.

Final Disposal
  • Arrange for the collection and disposal of all this compound waste through your institution's licensed hazardous waste disposal service.

  • The primary method for the disposal of cytotoxic waste is typically high-temperature incineration.[9][10]

  • Do not dispose of this compound down the drain or in the regular trash. [11]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps collect_solid Collect in Labeled Cytotoxic Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Cytotoxic Sharps Container sharps_waste->collect_sharps store Store in Secure Designated Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Incineration by Licensed Service contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.